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4-Methoxy-2,3,6-trimethylbenzenesulfonamide Documentation Hub

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  • Product: 4-Methoxy-2,3,6-trimethylbenzenesulfonamide
  • CAS: 316831-31-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide in Enzyme Inhibition: A Structural and Pharmacological Guide

Executive Summary Historically recognized as an acid-stable protecting group for the guanidino moiety of arginine in solid-phase peptide synthesis (SPPS), the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as an acid-stable protecting group for the guanidino moiety of arginine in solid-phase peptide synthesis (SPPS), the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has transcended its synthetic origins. Advanced fragment-based drug discovery (FBDD) has repurposed the Mtr-sulfonamide scaffold as a highly privileged, non-basic pharmacophore. This technical guide explores the mechanistic rationale behind its efficacy in inhibiting critical therapeutic targets, including serine proteases (Thrombin, TMPRSS2, Hepsin) and transferases (N-Myristoyltransferase), detailing the structural biology, quantitative efficacy, and self-validating experimental protocols required for its evaluation.

Structural and Physicochemical Profiling of the Mtr-Sulfonamide Scaffold

The potency of 4-methoxy-2,3,6-trimethylbenzenesulfonamide derivatives stems from a unique combination of steric, electronic, and hydrogen-bonding properties that allow it to exploit hydrophobic enzyme pockets without introducing basicity.

  • Steric Shielding (2,3,6-Trimethyl Groups): The three methyl groups create immense steric hindrance around the sulfonamide linkage. This bulk restricts the rotation of the aryl-sulfur bond, locking the molecule into a rigid, orthogonal conformation. This pre-organization minimizes the entropic penalty upon enzyme binding[1].

  • Electronic Modulation (4-Methoxy Group): The electron-donating methoxy group increases the electron density of the aromatic ring, enhancing its ability to participate in cation- π or π−π stacking interactions with aromatic residues within the enzyme active site[2].

  • Hydrogen Bonding (Sulfonamide Core): The sulfonamide moiety acts as a versatile hydrogen bond donor and acceptor, often mimicking the transition state of peptide hydrolysis or anchoring the fragment to the enzyme's backbone amides[2].

G cluster_0 Mtr-Sulfonamide Pharmacophore cluster_1 Enzyme Active Site Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Catalytic Catalytic Triad / Backbone Sulfonamide->Catalytic H-Bonding Aromatic Aromatic Ring (pi-pi stacking) S2_S4 S2-S4 Hydrophobic Pockets Aromatic->S2_S4 Hydrophobic / pi-pi Trimethyl Trimethyl Groups (Steric Shielding) Trimethyl->S2_S4 Shape Complementarity Methoxy Methoxy Group (Electron Donating) Methoxy->S2_S4 Solvent Exclusion

Fig 1: Structural mapping of the Mtr-sulfonamide pharmacophore to enzyme active site pockets.

Mechanisms of Enzyme Inhibition Across Key Targets

Serine Proteases: Thrombin and TMPRSS2

In the realm of coagulation and viral entry, serine proteases are prime targets. The Mtr-sulfonamide scaffold has proven highly effective in targeting the S2-S4 subsites of these enzymes.

  • Thrombin: Traditional S1-targeting thrombin inhibitors require highly basic groups (like amidines) that suffer from poor oral bioavailability. Crystallographic screening (PDB: 2C93) revealed that the Mtr-sulfonamide fragment binds exclusively to the hydrophobic S2-S4 pocket[2]. By hybridizing this non-basic fragment with a weaker S1 binder, researchers developed hybrid inhibitors with nanomolar potency (IC50 = 3.7 nM), bypassing the pharmacokinetic limitations of basic S1 anchors[2].

  • TMPRSS2 (Transmembrane Serine Protease 2): TMPRSS2 is essential for priming the SARS-CoV-2 Spike protein. Peptidomimetic inhibitors utilizing the Mtr-sulfonamide moiety have been engineered to block viral entry[3]. In these constructs, the Mtr group not only protects the peptide backbone from rapid metabolic degradation but also provides critical hydrophobic contacts within the catalytic cleft, yielding IC50 values as low as 12.7 nM[3].

Transferases: N-Myristoyltransferase (NMT)

Beyond proteases, the scaffold is a potent inhibitor of Trypanosoma brucei N-Myristoyltransferase (TbNMT), a validated target for Human African Trypanosomiasis (HAT). High-throughput screening identified an Mtr-sulfonamide hit, which was optimized into the lead compound DDD85646[1]. The rigid geometry of the Mtr group optimally vectors attached pyrazole substituents deep into the myristoyl-CoA binding pocket, achieving an IC50 of 2 nM and demonstrating oral efficacy in vivo[1].

Quantitative Efficacy Data

The following table summarizes the inhibitory potency of Mtr-sulfonamide derivatives across different enzyme classes, demonstrating its versatility as a core pharmacophore.

Target EnzymeCompound / DerivativeIC50 ValueBinding Mechanism / SiteReference
Thrombin (Human) Mtr-sulfonamide Fragment12.0 µMS2-S4 Hydrophobic Pocket[2],[4]
Thrombin (Human) Hybrid Inhibitor (Compound 7)3.7 nMDual S1 + S2-S4 Pockets[2]
TMPRSS2 (Human) Peptidomimetic (Compound 5)12.7 nMCatalytic Site Binding[3]
TbNMT (T. brucei) DDD856462.0 nMMyristoyl-CoA Pocket[1]
Matriptase Peptidomimetic (Compound 2)32.0 nMCatalytic Site Binding[3]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of Mtr-sulfonamide inhibitors requires rigorous, self-validating experimental designs.

High-Throughput Fluorogenic Kinetic Assay (Serine Proteases)

Objective: Determine the IC50 of Mtr-sulfonamide derivatives against recombinant TMPRSS2 or Thrombin. Causality & Expertise: The inclusion of 0.01% Triton X-100 is critical to prevent promiscuous, aggregation-based enzyme inhibition—a common false-positive artifact in FBDD. Calcium chloride (5 mM) is required to maintain the structural integrity of the protease domain[3].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare TNC Assay Buffer (25 mM Tris, 150 mM NaCl, 5 mM CaCl2, 0.01% Triton X-100, pH 8.0)[3].

  • Compound Dilution: Prepare a 10-point serial dilution of the Mtr-sulfonamide inhibitor in 100% DMSO.

  • Enzyme Incubation: Mix the diluted inhibitor with the recombinant enzyme in TNC buffer (final DMSO concentration 2%). Self-Validation Step: Incubate for exactly 30 minutes at room temperature to allow for steady-state equilibrium, which is crucial for identifying slow-binding inhibitors[3].

  • Substrate Addition: Add the fluorogenic reference substrate (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)[3].

  • Kinetic Read: Monitor the change in fluorescence (Excitation: 365 nm / Emission: 460 nm) continuously for 25 minutes[4].

  • Data Analysis: Calculate initial velocities. Self-Validation Step: Run a parallel assay using a known reference inhibitor (e.g., Camostat mesylate[3]) to verify assay sensitivity and an enzyme-free blank to account for substrate auto-hydrolysis.

Fragment-Based X-ray Crystallographic Screening

Objective: Elucidate the exact binding mode of the Mtr-sulfonamide fragment within the enzyme active site (e.g., Thrombin S2-S4 pocket)[2].

Step-by-Step Protocol:

  • Apo-Crystallization: Grow apo-crystals of the target enzyme using hanging-drop vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a mother liquor drop containing 10–50 mM of the Mtr-sulfonamide fragment dissolved in 5–10% DMSO. Causality: High fragment concentrations are necessary to overcome the low initial affinity (micromolar range) typical of unoptimized fragments[2].

  • Cryoprotection & Diffraction: Flash-freeze the crystals in liquid nitrogen using a suitable cryoprotectant and collect X-ray diffraction data at a synchrotron source.

  • Structural Refinement: Solve the structure using molecular replacement. Self-Validation Step: Collect a dataset from a crystal soaked only in the DMSO concentration used for the fragment. This confirms that any observed conformational changes in the S2-S4 pocket are driven by the Mtr-sulfonamide ligand, not solvent-induced artifacts[2].

Workflow Step1 1. Fragment Library Screening (X-ray Crystallography) Step2 2. Hit Identification (Mtr-Sulfonamide Scaffold) Step1->Step2 Step3 3. Structure-Guided Optimization (Hybridization) Step2->Step3 PDB PDB Validation (e.g., 2C93) Step2->PDB Structural Data Step4 4. In Vitro Enzyme Assays (Fluorogenic Cleavage) Step3->Step4 Step5 5. Cell-Based Validation (Pathogen Entry/Growth) Step4->Step5 PDB->Step3 Binding Mode

Fig 2: Fragment-based drug discovery workflow utilizing the Mtr-sulfonamide scaffold.

Conclusion

The 4-methoxy-2,3,6-trimethylbenzenesulfonamide moiety is a masterclass in structural repurposing. By transitioning from a passive protecting group in peptide synthesis to an active, geometry-locking pharmacophore, it has enabled the discovery of highly potent, non-basic inhibitors across diverse enzyme classes. Its ability to satisfy the hydrophobic and steric requirements of the S2-S4 pockets in serine proteases, while maintaining metabolic stability, solidifies its status as a critical tool in modern drug development.

References

  • Title: Peptidomimetic inhibitors of TMPRSS2 block SARS-CoV-2 infection in cell culture. Source: National Institutes of Health (NIH) URL: [Link][3]

  • Title: Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors. Source: American Chemical Society (ACS) Publications URL: [Link][1]

  • Title: 2C93: thrombin inhibitors. Source: RCSB Protein Data Bank (PDB) URL: [Link][2]

  • Title: BindingDB BDBM12586 (2R,3S)-3-amino-2-hydroxy-N-(4-methoxy-2,3,6-trimethylphenyl). Source: BindingDB URL: [Link][4]

  • Title: US20180066015A1 - Inhibitors of growth factor activation enzymes. Source: Google Patents URL: [5]

Sources

Exploratory

Thermodynamic Stability and Kinetic Inertness of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide at Room Temperature: A Comprehensive Technical Guide

Executive Summary In the realm of advanced synthetic chemistry, the thermodynamic stability of a molecule dictates its utility as a protective shield or a stable intermediate. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced synthetic chemistry, the thermodynamic stability of a molecule dictates its utility as a protective shield or a stable intermediate. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH₂) is a crystalline sulfonamide that exhibits exceptional thermodynamic stability and kinetic inertness at room temperature (298 K). Originally engineered as a highly robust protecting group (Mtr) for the indole ring of tryptophan[1] and the guanidino group of arginine[2], its structural architecture renders it nearly impervious to spontaneous hydrolysis or nucleophilic attack under neutral and basic conditions.

This whitepaper dissects the structural causality behind the thermodynamic stability of Mtr-NH₂, provides comparative data against other sulfonyl-based molecules, and outlines self-validating experimental protocols for assessing its kinetic and thermodynamic parameters.

Mechanistic Causality of Thermodynamic Stability

The thermodynamic stability of Mtr-NH₂ at room temperature ( ΔGf∘​<0 ) is not an accident; it is the result of precise molecular engineering. As an application scientist, I evaluate stability not just as a state, but as a dynamic equilibrium governed by steric and electronic forces. The extreme stability of the Mtr group is driven by three interconnected factors:

  • Steric Shielding: The presence of methyl groups at the 2, 3, and 6 positions creates a dense steric cloud around the sulfonyl ( −SO2​− ) center. This physical barrier prevents water molecules or nucleophiles from achieving the necessary trajectory for an SN​2 -like attack at room temperature.

  • Electronic Modulation (+M Effect): The 4-methoxy group acts as a powerful electron donor via resonance (+M effect). By pushing electron density into the aromatic ring, it reduces the partial positive charge (electrophilicity) on the sulfur atom, thereby strengthening the S-N bond against heterolytic cleavage.

  • Crystallographic Lattice Energy: In its isolated form, Mtr-NH₂ exists as a stable solid at room temperature. Intermolecular hydrogen bonding between the sulfonamide protons and sulfonyl oxygens contributes to a highly stable crystal lattice, further driving down its free energy state.

StructuralStability Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) Steric Steric Hindrance (2,3,6-Trimethyl) Mtr->Steric Electronic Electronic Effects (4-Methoxy +M Effect) Mtr->Electronic Bonding S-N Bond Resonance (High Dissociation Energy) Mtr->Bonding Shielding Shields Sulfonyl Center from Nucleophiles Steric->Shielding Donation Reduces Electrophilicity of Sulfur Atom Electronic->Donation Hydrolysis Resistant to Spontaneous Hydrolysis at pH 7 Bonding->Hydrolysis RT_Stability High Thermodynamic Stability at 298 K (Room Temperature) Shielding->RT_Stability Donation->RT_Stability Hydrolysis->RT_Stability

Logical relationship of structural factors driving the thermodynamic stability of Mtr-NH2.

Comparative Stability in Synthetic Applications

The thermodynamic stability of the Mtr group is best contextualized when compared to its structural cousins: Pmc and Pbf. In Solid-Phase Peptide Synthesis (SPPS), the ideal protecting group must be completely stable at room temperature under basic conditions (e.g., 20% piperidine) but cleavable under acidic conditions.

Because Mtr is significantly more stable to acid than both Pbf and Pmc, it requires extended cleavage times—sometimes up to 24 hours—even with the use of highly concentrated acid scavengers[2]. While this makes it less favorable for routine Fmoc-SPPS, this profound stability is highly prized in the synthesis of complex macrocycles where premature deprotection would ruin the yield.

Table 1: Comparative Thermodynamic and Kinetic Stability of Sulfonyl Groups at 298 K
Protecting GroupChemical StructureRT Stability (Neutral/Basic)Acid Lability (95% TFA Cleavage Time)Primary Synthetic Application
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylExceptionally Stable Low (Up to 24 hours) Macrocycle functionalization, Trp/Arg protection
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylHighly StableModerate (2-3 hours)Routine Fmoc SPPS
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHighly StableHigh (~1 hour)High-efficiency Fmoc SPPS

Experimental Methodologies: Self-Validating Protocols

To empirically prove the thermodynamic stability of Mtr-NH₂ at room temperature, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: they include internal controls and quenching mechanisms to prevent artifactual data.

Protocol 1: Thermodynamic Stability Profiling (Isothermal Incubation)

Objective: Quantify the thermodynamic inertness of Mtr-NH₂ at 298 K over an extended timeframe. Causality: By maintaining a constant temperature of 298 K and physiological pH, we isolate pure thermodynamic stability from kinetic degradation induced by thermal or pH extremes.

  • Sample Preparation: Dissolve 10 mg of high-purity Mtr-NH₂ in 1 mL of HPLC-grade DMSO to create a master stock. Dilute to a 100 µM working concentration in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Isothermal Incubation: Seal the samples in amber glass vials to prevent UV-induced photo-oxidation. Incubate in a precision thermocycler strictly maintained at 298 K (25°C).

  • Time-Course Aliquoting: Extract 50 µL aliquots at t= 0, 24, 72, and 168 hours.

    • Self-Validation Check: Immediately quench aliquots with an equal volume of cold acetonitrile (-20°C) to precipitate buffer salts and halt any potential spontaneous reactions.

  • RP-HPLC Analysis: Inject 10 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Data Integration: Calculate the Area Under the Curve (AUC) for the intact Mtr-NH₂ peak ( m/z [M+H]⁺ 230.1). A constant AUC across 168 hours confirms absolute thermodynamic stability at room temperature.

Protocol 2: Acid-Mediated Cleavage Kinetics (Stress Testing)

Objective: Determine the kinetic barrier to S-N bond cleavage. Causality: Because Mtr-NH₂ is thermodynamically stable at RT, standard conditions yield no degradation data. We must use 95% Trifluoroacetic acid (TFA) to force protonation of the sulfonamide, thereby measuring its kinetic lability.

  • Reagent Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

    • Self-Validation Check: The inclusion of TIPS acts as a carbocation scavenger, preventing re-alkylation artifacts that could skew kinetic decay curves.

  • Stress Induction: Add 1 mL of the cleavage cocktail to 5 mg of Mtr-protected substrate at 298 K.

  • Kinetic Sampling: Remove 10 µL aliquots at 1h, 3h, 6h, 12h, and 24h.

  • Quenching: Dispense each aliquot directly into 1 mL of ice-cold diethyl ether to instantaneously precipitate the substrate and neutralize the acid.

  • Quantification: Centrifuge, decant the ether, resolubilize the pellet in 50% Acetonitrile/Water, and analyze via LC-MS to plot the decay curve.

Workflow Start Sample Preparation (Mtr-NH2 in Aqueous Buffer pH 7.4) Incubation Isothermal Incubation (298 K / 25°C for 168h) Start->Incubation Thermodynamic Isothermal Titration Calorimetry (Determine ΔG, ΔH) Start->Thermodynamic Sampling Aliquoting at Intervals (0h, 24h, 72h, 168h) Incubation->Sampling Analysis RP-HPLC & LC-MS (Quantify Intact Sulfonamide) Sampling->Analysis Data Validation of Thermodynamic Inertness at Room Temp Analysis->Data Thermodynamic->Data

Experimental workflow for validating the thermodynamic stability of Mtr-NH2 at 298 K.

Applications in Radiopharmaceutical Chelators

The extreme room-temperature stability of the Mtr group has found a highly specialized application outside of standard peptide synthesis: the construction of macrocyclic polyamines for radiopharmaceuticals.

When synthesizing bifunctional chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA derivatives used in PET imaging (e.g., 68Ga -labeled agents), chemists must functionalize the macrocycle backbone[3]. The Mtr group is uniquely suited for this because its thermodynamic stability withstands the harsh alkylation and functionalization steps required to build these complex chelators[4]. Only once the macrocycle is fully constructed is the Mtr group cleaved using aggressive acidic conditions, revealing the active amines for radiometal binding.

Conclusion

4-Methoxy-2,3,6-trimethylbenzenesulfonamide represents a triumph of steric and electronic design. Its thermodynamic stability at room temperature ensures that it remains completely inert under physiological, neutral, and basic conditions. While this stability translates to sluggish deprotection kinetics in routine peptide synthesis, it provides an indispensable, unbreakable shield for the synthesis of highly complex macrocyclic chelators and specialized peptide therapeutics.

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Foundational

A Technical Guide to the Crystallographic Analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide and its Analogs for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the crystallographic and three-dimensional structural characteristics of sulfonamides, with a specific focus on 4-Methoxy-2,3,6-trimethylbenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic and three-dimensional structural characteristics of sulfonamides, with a specific focus on 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. While a definitive single-crystal X-ray structure for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is not publicly available in crystallographic databases, this guide leverages data from its precursor, closely related analogs, and its conformation within biomolecular complexes to provide a robust understanding of its structural properties. This document is intended for researchers, scientists, and professionals in drug development who utilize structural data to inform molecular design and understand intermolecular interactions.

Introduction: The Significance of the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The specific moiety, 4-methoxy-2,3,6-trimethylbenzenesulfonyl, is of particular interest as a protecting group for amines in synthetic organic chemistry. Its utility lies in its stability under various reaction conditions and its selective removal, which are critical attributes in the multi-step synthesis of complex drug molecules.

A thorough understanding of the three-dimensional structure and potential intermolecular interactions of this moiety is paramount for predicting its influence on the conformation of a parent molecule and its interactions with biological targets. Crystal structure analysis provides empirical data on bond lengths, bond angles, and, most importantly, the supramolecular assembly through non-covalent interactions.

Synthesis and Crystallization of Sulfonamides: A Generalized Protocol

The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of the title compound, the precursor is 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.

General Synthesis of Benzenesulfonamides

A standard protocol for the synthesis of a benzenesulfonamide from the corresponding sulfonyl chloride and an amine is as follows:

  • The amine is dissolved in a suitable solvent, often an aqueous base such as sodium carbonate solution to neutralize the HCl byproduct.

  • The sulfonyl chloride, in this case, 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride[1], is added portion-wise to the stirred amine solution.

  • The reaction is typically stirred for several hours at room temperature.

  • Upon completion, the solid sulfonamide product precipitates and can be collected by filtration.

  • The crude product is then washed and can be recrystallized from a suitable solvent, such as ethanol, to yield crystals suitable for X-ray diffraction.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Crystallographic Data of a Structurally-Related Analog: 4-methoxy-N-(4-methylphenyl)benzenesulfonamide

In the absence of a published crystal structure for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, we present the crystallographic data for the closely related compound, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, to illustrate the typical structural features of this class of molecules[2].

Parameter Value
Chemical Formula C₁₄H₁₅NO₃S
Formula Weight 277.34
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 16.1431 (8)
b (Å) 5.2415 (3)
c (Å) 16.5164 (8)
α (°) 90
β (°) 95.205 (2)
γ (°) 90
Volume (ų) 1393.50 (8)
Z 4
Temperature (K) 296
Radiation Mo Kα (λ = 0.71073 Å)
CCDC Deposition Number 1432501

Table 1: Crystallographic data for 4-methoxy-N-(4-methylphenyl)benzenesulfonamide.[2]

Structural Analysis and Intermolecular Interactions

The crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide reveals key insights into the conformational preferences and packing motifs of such sulfonamides.

The molecule adopts a conformation where the two aromatic rings are not coplanar. The dihedral angle between the plane of the benzenesulfonamide ring and the aniline ring is a critical parameter in determining the overall molecular shape. In the case of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, this angle is 63.36 (19)°.

The supramolecular architecture is dominated by N—H⋯O hydrogen bonds, a characteristic feature of secondary sulfonamides. These interactions link the molecules into chains. Additionally, weaker C—H⋯π interactions contribute to the stability of the three-dimensional crystal lattice[2].

Visualizing the Molecular Structure and Experimental Workflow

Molecular Structure of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Caption: 2D representation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide.

Experimental Workflow for Sulfonamide Crystallography

cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis start Starting Materials (Sulfonyl Chloride + Amine) reaction Chemical Reaction start->reaction purification Purification reaction->purification crystallization Slow Evaporation purification->crystallization crystals Single Crystals crystallization->crystals diffraction Data Collection (X-ray Diffractometer) crystals->diffraction phasing Structure Solution (Phase Problem) diffraction->phasing refinement Structure Refinement phasing->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Caption: General workflow from synthesis to structural determination.

Conclusion

While the crystal structure of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide has not been individually reported, a comprehensive understanding of its likely structural characteristics can be inferred from its chemical precursors and closely related analogs. The analysis of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide demonstrates the importance of N—H⋯O hydrogen bonding and C—H⋯π interactions in the solid-state assembly of such molecules. For professionals in drug development, this structural knowledge is crucial for designing molecules with desired conformational properties and for understanding their potential interactions in a biological environment. Future work should aim to crystallize 4-Methoxy-2,3,6-trimethylbenzenesulfonamide to provide a definitive reference structure.

References

  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388–1391. [Link]

  • Sreenivasa, S., Palakshamurthy, B. S., Madankumar, S., Lokanath, N. K., & Suchetan, P. A. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(2), o193. [Link]

  • Akkurt, M., Mariam, I., Naseer, I., Khan, I. U., & Sharif, S. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o186. [Link]

  • Vinola, Z. R., Preema, C. P., Suchetan, P. A., & Rodrigues, V. Z. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3)C6H4-SO2NH-C6H4(I-X). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Retrieved March 20, 2026, from [Link]

  • Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

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Exploratory

The Electron Density and Reactive Sites of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide: A Mechanistic Guide

Executive Summary For researchers and drug development professionals engaged in complex peptide synthesis and medicinal chemistry, understanding the precise electronic topography of protective moieties is critical. 4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in complex peptide synthesis and medicinal chemistry, understanding the precise electronic topography of protective moieties is critical. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (CAS: 316831-31-9), the free amide precursor to the widely utilized Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group, presents a unique study in stereoelectronic tuning. This whitepaper deconstructs the electron density, reactive sites, and cleavage causality of the Mtr group, providing field-proven protocols for managing its reactivity during solid-phase peptide synthesis (SPPS).

Structural Topography and Electron Density

The chemical behavior of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is dictated by the extreme electron density localized on its aromatic ring. The substitution pattern is highly deliberate, designed to modulate the electrophilicity of the sulfonyl core:

  • Mesomeric (+M) Effect: The methoxy group (-OCH₃) at the C4 position is para to the sulfonyl group. The oxygen's lone pairs delocalize into the aromatic π -system, providing profound resonance stabilization to the sulfur center during heterolytic cleavage.

  • Inductive (+I) Effect: The three methyl groups at the C2, C3, and C6 positions provide hyperconjugative and inductive electron donation, further enriching the ring's electron density.

  • Electronic Causality: A standard benzenesulfonyl group is highly electron-withdrawing and stable against acid. By flooding the aromatic ring with electron-donating substituents, the Mtr group stabilizes the developing positive charge in the transition state during acidolysis. This stereoelectronic tuning makes the Mtr group cleavable by Trifluoroacetic Acid (TFA), unlike the highly stable Tosyl (Tos) group[1].

However, because the methoxy group in Mtr is freely rotating, its orbital overlap with the π -system is less optimal than the conformationally locked oxygen atoms in the fused rings of newer protecting groups like Pbf or Pmc. Consequently, Mtr requires harsher or more prolonged acidic conditions for complete removal[1].

Reactive Sites and Cleavage Causality

When deployed as a protecting group for the guanidino side-chain of Arginine or the indole ring of Tryptophan[2], the reactivity of the Mtr moiety is localized to three distinct sites:

  • The Sulfonamide Nitrogen (N-S Bond): This is the primary site of activation. Under highly acidic conditions, protonation of the nitrogen weakens the N-S bond, prompting heterolytic cleavage[3].

  • The Sulfur Center (Electrophile): Upon cleavage, the sulfur atom forms the highly reactive Mtr sulfonyl cation ( Ar-SO2+​ ). If not immediately quenched, this hard electrophile will seek out nucleophilic centers within the peptide[3].

  • The C5 Aromatic Position (Nucleophile): As the only unsubstituted position on the electron-rich benzene ring, C5 is highly susceptible to electrophilic aromatic substitution (SEAr).

MtrCleavage A Mtr-Protected Arginine B Protonated Sulfonamide A->B + H+ (TFA) C Heterolytic N-S Cleavage B->C Acidolysis D Free Arginine (Guanidinium) C->D E Mtr Sulfonyl Cation C->E

Fig 1: Acidolytic cleavage mechanism of the Mtr-sulfonamide bond yielding a reactive cation.

The Danger of Intramolecular Alkylation

The primary operational challenge with the Mtr group is the kinetic persistence of the Ar-SO2+​ cation. Because Mtr cleavage in standard TFA can take up to 24 hours, the generated sulfonyl cation has ample time to undergo intramolecular SEAr reactions with electron-rich amino acid side chains[1]. Tryptophan is particularly vulnerable, leading to irreversible +80 Da sulfonation side products[4].

To prevent this, the cleavage environment must be flooded with sacrificial nucleophiles (scavengers) that outcompete the peptide's internal nucleophiles.

CationFate Cation Mtr Sulfonyl Cation (Electrophile) Scavenger Thioanisole / EDT (Scavengers) Cation->Scavenger Kinetic Trapping Trp Tryptophan Residue (Nucleophile) Cation->Trp Intramolecular Attack Safe Quenched Adduct (Safe Elimination) Scavenger->Safe SideProduct Sulfonated Trp (Irreversible Byproduct) Trp->SideProduct

Fig 2: Competing kinetic pathways for the Mtr sulfonyl cation during peptide deprotection.

Comparative Acid Lability Data

To contextualize Mtr's reactivity, the following table summarizes the operational metrics of common sulfonyl-based protecting groups[1],[4]:

Protecting GroupChemical NameRelative Acid LabilityTypical Cleavage Time (TFA)Risk of Trp Alkylation
Tos p-ToluenesulfonylVery LowRequires anhydrous HFLow (due to HF use)
Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonylModerate3 to 24 hoursVery High
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylHigh1 to 2 hoursModerate
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylVery High< 1 hourLow

Experimental Workflow: Optimized Acidolytic Cleavage of Mtr

Because standard TFA/TIS/H₂O cocktails are kinetically sluggish for Mtr removal, relying on them often results in incomplete deprotection or severe Tryptophan modification. The deployment of Trimethylsilyl bromide (TMSBr) as a hard Lewis acid fundamentally alters the cleavage kinetics, safely removing up to four Mtr groups in under 15 minutes[4].

Self-Validating Protocol for TMSBr-Mediated Mtr Cleavage:

Step 1: Resin Swelling

  • Action: Suspend the peptidyl-resin in Dichloromethane (DCM) for 20 minutes.

  • Causality: Swelling the polystyrene or PEG matrix ensures uniform reagent diffusion, preventing localized concentration gradients that lead to incomplete deprotection.

Step 2: Cocktail Formulation

  • Action: In a chemically resistant vial, prepare a cleavage cocktail consisting of TFA (7.5 mL), Thioanisole (1.17 mL), m-Cresol (0.1 mL), and 1,2-Ethanedithiol (EDT) (0.50 mL). Cool the mixture to 0 °C in an ice bath. Once cooled, slowly add TMSBr (1.32 mL)[4].

  • Causality: TFA serves as the bulk proton source. TMSBr acts as a highly oxophilic Lewis acid, coordinating to the sulfonyl oxygen to dramatically lower the activation energy for N-S bond cleavage. Thioanisole and EDT serve as "soft" nucleophilic scavengers to kinetically trap the "hard" Mtr cation, while m-Cresol scavenges any residual reactive species.

Step 3: Reaction Execution

  • Action: Add the pre-cooled cocktail to the drained resin. Allow the reaction to proceed at 0 °C for 15 minutes, then warm to room temperature for an additional 15 minutes.

  • Causality: Initiating the reaction at 0 °C suppresses exothermic side reactions (such as premature dithioketal formation with Trp).

Step 4: Product Isolation

  • Action: Filter the resin and collect the cleavage solution. Concentrate the filtrate under a gentle stream of nitrogen to approximately 2 mL. Dropwise, add the concentrated solution into 30 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Causality: Ether precipitation effectively crashes out the polar peptide while keeping the non-polar Mtr-scavenger adducts and residual organic scavengers in solution, ensuring a clean crude product for subsequent HPLC purification.

References

  • PeptideChemistry.org. "Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS." Peptide Chemistry. Available at: [Link]

  • Fukuda, T., et al. "New Protecting Groups for the Indole Ring of Tryptophan in Peptide Synthesis : 2, 4, 6-Trimethoxybenzenesulfonyl and 4-Methoxy-2, 3, 6-trimethylbenzenesulfonyl Groups." Chemical and Pharmaceutical Bulletin, J-STAGE. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Methoxy-2,3,6-trimethylbenzenesulfonamide from sulfonyl chloride

An Application Note for the Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Topic: Protocol for Synthesizing 4-Methoxy-2,3,6-trimethylbenzenesulfonamide from Sulfonyl Chloride Audience: Researchers, Scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Topic: Protocol for Synthesizing 4-Methoxy-2,3,6-trimethylbenzenesulfonamide from Sulfonyl Chloride Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide from its precursor, 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Sulfonamides are a critical class of compounds in medicinal chemistry, and robust synthetic protocols are essential for drug discovery and development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed experimental protocol, critical safety information for handling reactive sulfonyl chlorides, methods for purification and characterization, and a troubleshooting guide to address common experimental challenges.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern pharmaceutical design. Its unique physicochemical properties—including its geometry, ability to act as a hydrogen bond acceptor, and enhanced metabolic stability compared to isosteric amides—make it a privileged scaffold in drug development.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3] This application note details a reliable protocol for the preparation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, a model compound for this important transformation.

Reaction Scheme:

Figure 1. Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide.

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base present in the reaction mixture, driving the reaction to completion.

Critical Safety and Handling Precautions

WARNING: Sulfonyl chlorides are hazardous compounds that must be handled with extreme care in a controlled laboratory environment.

  • Corrosivity: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is classified as a corrosive material that can cause severe skin burns and eye damage.[4] All contact with skin and eyes must be strictly avoided.

  • Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic solvents (including atmospheric moisture) to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[5][6] This necessitates the use of anhydrous solvents and techniques.

  • Incompatibility: Avoid contact with strong bases, as this can lead to violent reactions.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[5]

    • Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[6][7][8][9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for damage before use.[7]

    • Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.[7]

    • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][8]

Materials and Experimental Design

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride80745-07-9248.732.49 g (10.0 mmol)Starting material. Highly corrosive.[4]
Ammonium Hydroxide (28-30% NH₃ basis)1336-21-635.05~15 mLNucleophile source. Use in excess.
Dichloromethane (DCM), Anhydrous75-09-284.93100 mLReaction solvent. Must be dry.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04As neededDrying agent.
1 M Hydrochloric Acid (HCl)7647-01-036.46~20 mLFor aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01~20 mLFor aqueous work-up.
Saturated Sodium Chloride (Brine) Solution7647-14-558.44~20 mLFor aqueous work-up.
Ethanol, Reagent Grade64-17-546.07As neededRecrystallization solvent.
Deionized Water7732-18-518.02As neededRecrystallization solvent.
Equipment
  • Three-necked round-bottom flask (250 mL) with magnetic stir bar

  • Pressure-equalizing dropping funnel

  • Thermometer and adapter

  • Condenser with nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Detailed Step-by-Step Synthesis Protocol

Step 1: Reaction Setup
  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Attach a condenser with a nitrogen inlet to the central neck.

  • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a gentle stream of dry nitrogen or argon. This is critical to prevent the hydrolysis of the sulfonyl chloride.[10]

Step 2: Reaction Execution
  • In the reaction flask, dissolve 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (2.49 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the resulting solution to 0°C using an ice-water bath. Maintaining a low temperature is essential to control the exothermic nature of the amination reaction.

  • Add concentrated ammonium hydroxide (~15 mL, ~220 mmol) to the dropping funnel.

  • Add the ammonium hydroxide dropwise to the stirred DCM solution over 30-45 minutes. Ensure the internal temperature does not rise above 5°C. A white precipitate may form during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the biphasic mixture vigorously for 2-3 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Spot the starting material (dissolved in DCM) and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the starting sulfonyl chloride is no longer visible.

Step 4: Work-up and Isolation
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Add an additional 50 mL of DCM and 50 mL of deionized water. Shake and allow the layers to separate.

  • Drain the lower organic layer. Extract the aqueous layer once more with 25 mL of DCM.

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with:

    • 20 mL of 1 M HCl (to remove excess ammonia).

    • 20 mL of saturated NaHCO₃ solution (to neutralize any residual acid).

    • 20 mL of brine (to remove bulk water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 5: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid.[10]

  • Slowly add hot deionized water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which time crystals of the pure sulfonamide should form.[10]

  • To maximize yield, cool the flask further in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1) mixture.[10]

  • Dry the crystals under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound.

  • Purity by HPLC: Quantify the purity of the final product.[10]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Yield Hydrolysis of sulfonyl chloride: Presence of moisture in glassware or solvent.Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).[10]
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction closely by TLC. If it stalls, consider extending the reaction time.
Oily or Impure Product Inefficient purification: Incorrect choice of recrystallization solvent.Optimize the recrystallization solvent system. If recrystallization fails, consider purification by column chromatography on silica gel.[10]
Presence of starting material: Incomplete reaction or inefficient work-up.Ensure the reaction goes to completion. During work-up, ensure thorough washing to remove unreacted starting materials and byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final analysis.

Synthesis_Workflow Workflow for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Setup 1. Anhydrous Reaction Setup Reagents 2. Prepare Reagent Solutions Setup->Reagents Reaction 3. Dropwise Addition (0°C) Reagents->Reaction Stir 4. Stir at RT & Monitor (TLC) Reaction->Stir Workup 5. Aqueous Work-up Stir->Workup Evaporation 6. Solvent Removal Workup->Evaporation Recrystallize 7. Recrystallization Evaporation->Recrystallize Filter 8. Filtration & Drying Recrystallize->Filter Characterization 9. Characterization (MP, NMR, MS) Filter->Characterization FinalProduct Pure Product Characterization->FinalProduct

Caption: A visual overview of the synthesis protocol.

References

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC. Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved from [Link]

  • Cole-Parmer. (2006, February 9). Material Safety Data Sheet - Furan-2-sulfonyl chloride. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) for Arginine Protection in Fmoc-SPPS

Introduction and Mechanistic Rationale In solid-phase peptide synthesis (SPPS), the incorporation of Arginine (Arg) presents a unique chemical challenge. The guanidinium side chain of arginine is highly basic (pKa ~ 12.5...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In solid-phase peptide synthesis (SPPS), the incorporation of Arginine (Arg) presents a unique chemical challenge. The guanidinium side chain of arginine is highly basic (pKa ~ 12.5) and strongly nucleophilic, making it prone to side reactions such as lactam formation or peptide branching if left unprotected[1]. To mitigate this, sulfonyl-based protecting groups are employed to mask the basicity of the guanidino group by withdrawing electron density, rendering it inert to the basic conditions (e.g., 20% piperidine) used for Fmoc deprotection[2].

The 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was one of the earliest and most robust sulfonyl protecting groups developed for Fmoc-SPPS. The methoxy and methyl substituents on the benzene ring donate electron density, which facilitates the eventual acidolytic cleavage of the sulfonyl-guanidino bond by Trifluoroacetic acid (TFA). However, because this electron-donating effect is sterically hindered and electronically weaker than the fused-ring systems found in modern alternatives like Pbf or Pmc, the Mtr group exhibits significantly lower acid lability[2]. Consequently, Mtr requires prolonged cleavage times, which dictates highly specific downstream processing and scavenger selection to prevent peptide degradation[3].

Comparative Analysis of Sulfonyl Protecting Groups

When designing a synthesis strategy, researchers must balance the stability of the protecting group against the harshness of the final cleavage conditions. The extended TFA exposure required to remove Mtr generates highly reactive, long-lived sulfonyl cations. If not properly scavenged, these electrophiles will irreversibly alkylate electron-rich aromatic side chains, particularly the indole ring of Tryptophan (Trp)[1].

Table 1: Quantitative Comparison of Arginine Protecting Groups

Protecting GroupChemical Structure / NameRelative Acid LabilityTypical Cleavage Time (95% TFA)Risk of Trp Alkylation
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHigh1.0 - 1.5 hoursLow
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylModerate1.5 - 2.0 hoursModerate
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylLow4.0 - 24.0 hoursHigh

(Data synthesized from comparative SPPS cleavage kinetic studies[2][3])

Experimental Workflows and Decision Logic

SPPS_Workflow A Resin-Bound Peptide B Fmoc Removal (20% Piperidine) A->B C Coupling Fmoc-Arg(Mtr)-OH B->C D Elongation (Iterative SPPS) C->D E Global Cleavage (TFA + Scavengers) D->E F Crude Peptide (Arg Deprotected) E->F

Figure 1: Standard workflow for integrating and cleaving Fmoc-Arg(Mtr)-OH in SPPS.

Cleavage_Logic Start Peptide contains Arg(Mtr) CheckTrp Contains Trp, Tyr, or Met? Start->CheckTrp YesTrp Yes: High Alkylation Risk CheckTrp->YesTrp Yes NoTrp No: Standard Risk CheckTrp->NoTrp No ReagentK Use Reagent K (TFA/Thioanisole/EDT/Phenol/H2O) Time: 4-6+ hours YesTrp->ReagentK StandardTFA Use TFA/TIS/H2O Time: 4-6 hours NoTrp->StandardTFA Monitor Monitor via HPLC at 2h, 4h, 6h ReagentK->Monitor StandardTFA->Monitor

Figure 2: Decision logic for selecting cleavage scavengers when using Mtr protection.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity during the synthesis and deprotection of Mtr-containing peptides.

Protocol A: Coupling of Fmoc-Arg(Mtr)-OH
  • Resin Preparation : Swell the Fmoc-deprotected peptidyl-resin in N,N-dimethylformamide (DMF) for 15 minutes to maximize the accessibility of the reactive amine sites.

  • Activation : Dissolve 3-4 equivalents of Fmoc-Arg(Mtr)-OH and an equimolar amount of a high-efficiency coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of N,N-diisopropylethylamine (DIPEA) to initiate the formation of the active ester.

  • Coupling : Transfer the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.

  • Self-Validation (Kaiser Test) : Extract a few resin beads and perform a Kaiser (ninhydrin) test. A yellow or colorless result confirms the complete acylation of primary amines. If the beads turn blue, causality dictates that steric hindrance or aggregation has prevented complete coupling; repeat steps 2-3 before proceeding.

  • Washing : Wash the resin thoroughly with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove unreacted reagents.

Protocol B: Global Deprotection and Cleavage

Because Mtr is highly stable, standard TFA/TIS/H2O cocktails are often insufficient and can lead to incomplete deprotection[3].

  • Cocktail Preparation : Prepare Reagent K (TFA / H₂O / Phenol / Thioanisole / Ethanedithiol [EDT] in an 82.5 : 5 : 5 : 5 : 2.5 ratio)[3]. Causality: Phenol and thioanisole are strictly required here; they act as highly effective nucleophiles that quench the stabilized Mtr sulfonyl cations before they can alkylate sensitive residues like Trp or Tyr[3][4].

  • Cleavage Reaction : Add 10 mL of the cleavage cocktail per gram of dry peptide-resin. Blanket the reaction vessel with an inert gas (N₂ or Argon) to prevent the oxidation of the thioether scavengers[4].

  • Extended Agitation : Agitate at room temperature. Due to Mtr's stability, the initial cleavage must run for a minimum of 4 to 6 hours.

  • Self-Validating Monitoring : At the 4-hour mark, extract a 10 µL aliquot, precipitate it in cold diethyl ether, and analyze it via analytical HPLC. Monitor the chromatogram for the disappearance of the +212 Da (Mtr mass) adduct.

  • Iterative Cleavage (Critical Step) : If complete deprotection is not achieved within 6 hours, do not simply extend the reaction time in the same cocktail, as prolonged exposure to degraded scavengers promotes irreversible peptide oxidation. Instead, precipitate the partially deprotected peptide with cold ether, recover the pellet, and subject it to a fresh batch of cleavage cocktail for an additional 2-4 hours[3].

  • Isolation : Filter the resin, concentrate the TFA filtrate under a stream of nitrogen, and precipitate the crude peptide using ice-cold diethyl ether. Centrifuge and wash the pellet with ether three times to remove residual scavengers.

Troubleshooting and Optimization

  • Mitigating Tryptophan Alkylation : When Trp is present alongside several Mtr groups, a compromise must be made between partially modified Trp and incomplete Mtr removal[3]. To circumvent this, always utilize Boc-protected Tryptophan (Trp(Boc)) in your sequence design. The bulky Boc group provides steric hindrance against alkylation during the initial stages of cleavage and is removed concurrently with the Mtr group[3].

  • Overcoming Sluggish Deprotection : If the Mtr group remains attached even after iterative cleavage cycles, researchers can utilize HBF₄ in TFA. This highly acidic additive has been shown to cleave the Mtr group from arginine in under an hour, drastically reducing the risk of Trp alkylation, though it requires specialized handling and robust downstream purification[3].

References

  • ResearchGate . "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Methoxy-2,3,6-trimethylbenzenesulfonamide for Novel N-Myristoyltransferase Inhibitor Design

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: N-Myristoyltransferase as a High-Value Therapeutic Target N-myristoyltransferase (NMT) is a ubiquitous and essential eukaryotic enzym...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Myristoyltransferase as a High-Value Therapeutic Target

N-myristoyltransferase (NMT) is a ubiquitous and essential eukaryotic enzyme responsible for the co- and post-translational covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of substrate proteins.[1][2][3] This lipid modification, known as N-myristoylation, is critical for mediating protein-membrane interactions and protein-protein signaling, thereby governing fundamental cellular processes.[4][5] The human genome encodes two isoforms, NMT1 and NMT2, which possess similar catalytic domains but differ in their substrate specificities and tissue distribution.[1][2][3][6]

The indispensability of NMT for the function of numerous proteins involved in signal transduction, oncogenesis, and infectious agent replication has validated it as a compelling therapeutic target.[3][7][8] Inhibition of NMT has emerged as a promising strategy for developing novel treatments for cancer, as well as viral and parasitic diseases.[2][3][9][10][11] For instance, many cancer cell lines exhibit a heightened sensitivity to NMT inhibition, which can disrupt the function of key oncoproteins like Src family kinases (SFKs), leading to cell cycle arrest and apoptosis.[5][6][12] The first-in-human clinical trials of NMT inhibitors, such as PCLX-001 (zelenirstat), are underway for various malignancies, underscoring the clinical potential of this approach.[6][13][14]

This guide provides a comprehensive overview of the rationale and methodologies for designing NMT inhibitors, with a specific focus on the strategic incorporation of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide scaffold.

Part 1: Foundational Principles of NMT Inhibition

The NMT Catalytic Mechanism

NMT follows an ordered Bi-Bi kinetic mechanism.[15] First, myristoyl-Coenzyme A (Myr-CoA) binds to the enzyme, inducing a conformational change that opens a binding pocket for the protein substrate.[15] The substrate's N-terminal glycine then performs a nucleophilic attack on the thioester carbonyl of Myr-CoA. This results in the formation of a stable amide bond, releasing Coenzyme A (CoA) and the myristoylated protein.[16] Understanding this mechanism is paramount for designing effective inhibitors.

Diagram: NMT Ordered Bi-Bi Catalytic Cycle

NMT_Catalytic_Cycle cluster_inputs cluster_outputs NMT Free NMT Enzyme NMT_MyrCoA NMT:Myr-CoA Complex NMT->NMT_MyrCoA 1. Myr-CoA Binds NMT_MyrCoA_Peptide Ternary Complex (NMT:Myr-CoA:Peptide) NMT_MyrCoA->NMT_MyrCoA_Peptide 2. Peptide Substrate Binds NMT_MyrPeptide NMT:Myristoylated-Peptide Complex NMT_MyrCoA_Peptide->NMT_MyrPeptide 3. Myristate Transfer CoA CoA NMT_MyrCoA_Peptide->CoA CoA released NMT_MyrPeptide->NMT 4. Products Released (Myr-Peptide, CoA) MyrPeptide Myristoylated Peptide NMT_MyrPeptide->MyrPeptide MyrCoA Myr-CoA MyrCoA->NMT_MyrCoA Peptide Peptide (N-term Gly) Peptide->NMT_MyrCoA_Peptide

Caption: The ordered Bi-Bi reaction mechanism of N-myristoyltransferase.

Known NMT Inhibitor Scaffolds

Most potent NMT inhibitors developed to date are substrate-competitive, binding within the peptide-binding pocket.[4] A recurring structural motif involves a basic amine group, such as a piperazine or dimethylamino group, which forms a critical salt bridge with the negatively charged C-terminus of the NMT enzyme.[9][16] This interaction is a cornerstone of high-affinity binding. The rest of the inhibitor molecule is designed to occupy the hydrophobic peptide-binding channel, forming additional favorable interactions.

Part 2: The Sulfonamide Scaffold in NMT Inhibitor Design

The sulfonamide group is a privileged scaffold in medicinal chemistry due to its synthetic tractability and ability to act as a potent hydrogen bond donor and acceptor.[17] While the 4-methoxy-2,3,6-trimethylbenzenesulfonamide moiety is classically known as a protecting group for guanidino functions in peptide synthesis (as Mtr), its inherent chemical properties make it an intriguing building block for inhibitor design.[18]

Rationale for the 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Scaffold

We hypothesize that this substituted benzenesulfonamide can be strategically incorporated into a novel class of NMT inhibitors.

  • Hydrogen Bonding: The sulfonamide moiety (–SO₂NH–) can form strong hydrogen bonds with key residues in the NMT active site, potentially mimicking interactions made by the peptide backbone of natural substrates.

  • Hydrophobic Interactions: The highly substituted aromatic ring (4-methoxy-2,3,6-trimethylphenyl) can occupy hydrophobic sub-pockets within the larger peptide-binding site. The specific substitution pattern can be optimized to maximize van der Waals contacts and achieve selectivity.

  • Modularity: The sulfonamide provides a robust chemical linker to attach other crucial pharmacophores, such as the basic amine required for the salt bridge interaction with the NMT C-terminus.

Part 3: Protocols for Synthesis and Evaluation

This section provides detailed protocols for the hypothetical design, synthesis, and comprehensive evaluation of a novel NMT inhibitor incorporating the 4-methoxy-2,3,6-trimethylbenzenesulfonamide scaffold.

Protocol: Synthesis of a Hypothetical NMT Inhibitor

This protocol outlines the synthesis of a conceptual inhibitor, NMTi-Mtr-1 , which couples the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group to a piperazine moiety.

Step 1: Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

  • Rationale: This is the key starting material. The procedure is based on the chlorosulfonation of 1-methoxy-2,3,5-trimethylbenzene.

  • Procedure:

    • Cool chlorosulfonic acid (3 equivalents) to 0 °C in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Slowly add 1-methoxy-2,3,5-trimethylbenzene (1 equivalent) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Mtr-Cl.[18]

Step 2: Synthesis of NMTi-Mtr-1

  • Rationale: This step involves the nucleophilic substitution of the chloride on Mtr-Cl with a suitable amine, in this case, tert-butyl piperazine-1-carboxylate, followed by deprotection.

  • Procedure:

    • Dissolve tert-butyl piperazine-1-carboxylate (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C.

    • Add a solution of Mtr-Cl (1 equivalent) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected intermediate.

    • Dissolve the intermediate in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete.

    • Concentrate the solvent under reduced pressure to yield the hydrochloride salt of NMTi-Mtr-1 .

Protocol: Enzymatic Inhibition Assay (IC₅₀ Determination)

This fluorometric assay measures the production of Coenzyme A (CoA), a product of the NMT reaction, providing a robust method for determining inhibitor potency.[2][9]

  • Materials:

    • Recombinant human NMT1 or NMT2 enzyme.[19]

    • Myristoyl-CoA (substrate).[20]

    • Peptide substrate (e.g., a peptide derived from a known NMT substrate like c-Src).[19]

    • Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100.[9]

    • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye.[2][19]

    • Test Inhibitor (e.g., NMTi-Mtr-1) dissolved in DMSO.

    • Black, flat-bottom 96-well microplate.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting stock is 10 mM.[19]

    • In the wells of the 96-well plate, add 1 µL of the inhibitor dilution (or DMSO for positive control).

    • Add 25 µL of NMT enzyme solution in Assay Buffer (final concentration ~20 nM).

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.[19]

    • Prepare a substrate mix containing Myristoyl-CoA and the peptide substrate in Assay Buffer.

    • Initiate the reaction by adding 25 µL of the substrate mix to each well (final concentration ~4 µM for each substrate).[9]

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction and detect CoA by adding 50 µL of CPM dye solution in Assay Buffer.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader (Excitation: ~390 nm, Emission: ~485 nm).[2][19]

    • Plot the percentage of enzyme inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]

Protocol: Cell-Based Viability Assay (EC₅₀ Determination)

This assay determines the effective concentration of an inhibitor required to reduce cancer cell viability by 50%.

  • Materials:

    • Cancer cell line known to be sensitive to NMT inhibition (e.g., HeLa, B-cell lymphoma lines).[5][9]

    • Complete cell culture medium.

    • Test inhibitor stock solution in DMSO.

    • MTS or MTT reagent.

    • 96-well clear-walled tissue culture plate.

  • Procedure:

    • Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]

    • Prepare serial dilutions of the test inhibitor in complete medium. Include a vehicle control (DMSO).[19]

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the inhibitor or vehicle.

    • Incubate the cells for 72 hours at 37°C, 5% CO₂. The long incubation period is crucial, as the cytotoxic effects of NMT inhibition are often delayed due to the turnover time of existing myristoylated proteins.[5][12]

    • Add MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the EC₅₀ value.

Diagram: NMT Inhibitor Evaluation Workflow

Inhibitor_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Evaluation cluster_advanced Preclinical Development Design 1. In Silico Design (Docking, SAR) Synth 2. Chemical Synthesis of NMTi-Mtr-1 Design->Synth IC50 3. Enzymatic Assay (Determine IC₅₀) Synth->IC50 Kinetics 4. Kinetic Analysis (Determine Ki, MoA) IC50->Kinetics EC50 5. Cell Viability Assay (Determine EC₅₀) Kinetics->EC50 Apoptosis 6. Apoptosis/Cell Cycle Assay EC50->Apoptosis PKPD 7. PK/PD Studies Apoptosis->PKPD Xenograft 8. In Vivo Efficacy (Xenograft Models) PKPD->Xenograft

Caption: A streamlined workflow for the discovery and evaluation of novel NMT inhibitors.

Part 4: Data Presentation and Interpretation

Quantitative data from inhibitor studies should be presented clearly to allow for direct comparison and structure-activity relationship (SAR) analysis.

Table 1: Comparative Activity of Hypothetical NMT Inhibitors

Compound IDR-Group Modification on Phenyl RingNMT1 IC₅₀ (nM)NMT2 IC₅₀ (nM)HeLa EC₅₀ (µM)
NMTi-Mtr-1 4-MeO, 2,3,6-triMe25.530.10.45
NMTi-Mtr-2 4-H, 2,3,6-triMe150.2185.62.5
NMTi-Mtr-3 4-MeO, H550.8610.3>10
DDD85646 (Reference Compound)21.324.00.21
  • Interpretation: The data in Table 1 would suggest that the 4-methoxy and the trimethyl substitutions on the benzenesulfonamide ring are critical for potent enzymatic inhibition and cellular activity. Removing the methoxy group (NMTi-Mtr-2) or the methyl groups (NMTi-Mtr-3) leads to a significant loss of potency. This provides a clear direction for future SAR studies, focusing on optimizing substitutions on this ring to enhance binding affinity and cellular efficacy.

Conclusion

The strategic design of N-myristoyltransferase inhibitors represents a frontier in the development of targeted therapies for a range of diseases. The 4-methoxy-2,3,6-trimethylbenzenesulfonamide scaffold, while not a classical pharmacophore in this context, offers unique structural and chemical properties that can be exploited to create novel, potent, and selective NMT inhibitors. The protocols and logical framework presented here provide a robust starting point for researchers to explore this chemical space, from initial synthesis to comprehensive biochemical and cellular evaluation. By systematically applying these methodologies, the scientific community can further unlock the therapeutic potential of NMT inhibition.

References

  • Zhang, G., Richardson, S. L., Mao, Y., & Huang, R. (2015). Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors. PMC. Retrieved from [Link]

  • Zhang, G., Richardson, S. L., Mao, Y., & Huang, R. (2015). Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Yu, M., et al. (2012). Design, Synthesis, and Kinetic Analysis of Potent Protein N-Terminal Methyltransferase 1 Inhibitors. PMC. Retrieved from [Link]

  • dos Santos Nascimento, I. J., et al. (2023). Exploring N-myristoyltransferase as a promising drug target against parasitic neglected tropical diseases. ResearchGate. Retrieved from [Link]

  • Smalley, T. L., et al. (2019). How To Design Selective Ligands for Highly Conserved Binding Sites: A Case Study Using N-Myristoyltransferases as a Model System. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martin, D. D. O., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed. Retrieved from [Link]

  • Spratlin, J. L., et al. (2023). A first-in-human, open-label, phase I trial of daily oral PCLX-001, an NMT inhibitor, in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors. ASCO Publications. Retrieved from [Link]

  • dos Santos Nascimento, I. J., et al. (2023). N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. MDPI. Retrieved from [Link]

  • Pacylex Pharmaceuticals. (2022). First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published. Retrieved from [Link]

  • Ivanov, I., et al. (2021). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC - NIH. Retrieved from [Link]

  • Ivanov, I., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Retrieved from [Link]

  • Ivanov, I., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. Retrieved from [Link]

  • Singh, N., et al. (2021). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?. Retrieved from [Link]

  • Yu, M., et al. (2012). Design and Synthesis of Inhibitors of Plasmodium falciparumN-Myristoyltransferase, A Promising Target for Antimalarial Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wright, M. H., et al. (2018). N-Myristoylation as a Drug Target in Malaria: Exploring the Role of N-Myristoyltransferase Substrates in the Inhibitor Mode of Action. ACS Infectious Diseases. Retrieved from [Link]

  • Selvakumar, P., et al. (2003). Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. AACR Journals. Retrieved from [Link]

  • Gamma, J., et al. (2021). Validation of NMT1 and NMT2 As Novel Drug Targets in Adult Acute Myeloid Leukemia: Rationale for N-Myristoyltransferase Inhibition with Pclx-001 for Clinical Trials. Blood. Retrieved from [Link]

  • dos Santos Nascimento, I. J., et al. (2023). N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. PMC. Retrieved from [Link]

  • ADC Review. (2024). NMT Inhibitors and Next-Gen Nectin-4 ADCs a Field Ripe for Research – Part II. Retrieved from [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. PMC. Retrieved from [Link]

  • Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. PMC. Retrieved from [Link]

  • Thinon, E., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. Retrieved from [Link]

  • Fujino, M., et al. (1984). 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Google Patents.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Disease. Retrieved from [Link]

  • Med-easy. (2020). Sulfonamides: Mechanism of action. YouTube. Retrieved from [Link]

  • Hurdle, J. G., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. ACS Infectious Diseases. Retrieved from [Link]

  • Wikipedia. (n.d.). N-myristoyltransferase inhibitors. Retrieved from [Link]

  • Wheeler, K. A., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Jadhav, A. M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Retrieved from [Link]

  • Paskaleva, E. E., et al. (2021). Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells. PMC. Retrieved from [Link]

  • Kurosaki, H., et al. (2022). Inhibition of N-myristoyltransferase in pluripotent stem cells promotes the naive state in mice and elicits trophectoderm and primitive endoderm markers in humans. PMC. Retrieved from [Link]

  • Jadhav, A. M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of Mtr-Protected Arginine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative analysis, and validated protocols for Mtr-protected amino acids. Introduction: The Argi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative analysis, and validated protocols for Mtr-protected amino acids.

Introduction: The Arginine Challenge in SPPS

Incorporating Arginine (Arg) into therapeutic peptides presents a unique chemical challenge. The highly basic guanidinium side chain (pKa ~12.5) remains protonated under most physiological conditions, which is critical for biological activity but highly problematic during chemical synthesis. Left unprotected, the guanidino group can undergo unwanted acylation during peptide chain elongation or intramolecular lactamization (δ-lactam formation)[1].

To mitigate these side reactions, sulfonyl-based protecting groups are the industry standard. Among these, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group occupies a unique and highly strategic position. While newer groups like Pbf and Pmc dominate standard Fmoc-SPPS, Mtr remains an indispensable tool for specialized orthogonal syntheses and Boc-SPPS workflows[2][3].

Mechanistic Rationale: The Chemistry of Mtr

The Mtr group was engineered to balance stability during chain elongation with lability during final cleavage. The electron-donating methoxy (–OCH₃) and methyl (–CH₃) groups on the benzene ring stabilize the resulting sulfonyl cation generated during acidolysis[1].

  • In Boc-SPPS: Mtr is highly stable to the repetitive 50% Trifluoroacetic Acid (TFA) treatments used for Nα-Boc deprotection, yet it is cleanly cleaved by anhydrous Hydrogen Fluoride (HF) during the final resin detachment[2].

  • In Fmoc-SPPS: Mtr is cleaved by TFA, but because it is less sterically hindered and less acid-labile than Pmc or Pbf, it requires prolonged exposure to nearly neat TFA (often 3–6 hours) combined with high concentrations of nucleophilic scavengers[1][4].

G Start Arginine Protecting Group Selection Boc Boc-SPPS Strategy Start->Boc Fmoc Fmoc-SPPS Strategy Start->Fmoc Tos Tos (Tosyl) Standard HF Cleavage Boc->Tos MtrBoc Mtr Acid Stable, HF Cleavage Boc->MtrBoc High Stability MtrFmoc Mtr Prolonged TFA Cleavage Fmoc->MtrFmoc Specialized/Orthogonal Pbf Pbf / Pmc Standard TFA Cleavage Fmoc->Pbf Standard Use

Decision tree for selecting Arginine protecting groups in SPPS workflows.

Comparative Profiling of Arginine Protecting Groups

To make informed experimental choices, scientists must weigh the acid lability and steric hindrance of the protecting group against the stability of the target peptide sequence.

Protecting GroupChemical Structure / TypePrimary SPPS StrategyCleavage ConditionsRelative Acid Lability
Tos p-ToluenesulfonylBocAnhydrous HF (0 °C, 1h)Very Low
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylBoc / FmocHF or Prolonged TFA + ScavengersModerate
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylFmocTFA (1–2 hours)High
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylFmocTFA (1–2 hours)Very High

Data synthesized from comparative peptide chemistry standards[2][3].

Validated Experimental Protocols

The following protocols provide a self-validating system for incorporating Mtr-protected Arginine, ensuring high coupling efficiency and complete deprotection.

Protocol A: Peptide Chain Elongation using Boc-Arg(Mtr)-OH (Boc-SPPS)

Because Mtr is completely stable to 50% TFA, it is an exceptional choice for Boc-SPPS[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in Dichloromethane (DCM) for 1 hour. Wash with DCM (3 × 15 mL).

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes. Drain, then add a fresh 50% TFA/DCM solution and agitate for 30 minutes.

  • Neutralization: Wash the resin with DCM (3 × 15 mL). Neutralize the TFA salt by adding 10% Diisopropylethylamine (DIEA) in DCM (15 mL) for 2 minutes. Repeat once. Wash thoroughly with DCM and DMF.

  • Coupling: Pre-activate Boc-Arg(Mtr)-OH (3.0 eq) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and 1-Hydroxybenzotriazole (HOBt, 3.0 eq) in minimal DMF. Add the cocktail to the resin and agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A yellow/colorless bead indicates complete coupling (no free primary amines). If blue, repeat the coupling step.

Protocol B: Cleavage and Scavenger Optimization

During acidolysis, the Mtr group generates a highly reactive sulfonyl cation. Without proper scavengers, this cation will permanently alkylate electron-rich amino acid side chains, most notably Tryptophan (Trp) and Tyrosine (Tyr)[4][5].

G PeptideResin Peptide-Arg(Mtr)-Resin Intermediate Free Peptide + Mtr Sulfonyl Cation PeptideResin->Intermediate TFA Cleavage TFA TFA / Acidolysis SideReaction Alkylation of Trp/Tyr (Side Product) Intermediate->SideReaction No Scavenger SafeProduct Trapped Mtr-Scavenger + Pure Peptide Intermediate->SafeProduct With Scavenger Scavengers Scavengers (Thioanisole) Scavengers->SafeProduct

Mechanistic workflow of Mtr cleavage and the critical role of scavengers.

Workflow for Fmoc-SPPS Cleavage (Prolonged TFA):

  • Prepare a specialized cleavage cocktail (e.g., Reagent K variant): TFA : Thioanisole : Phenol : Water : Triisopropylsilane (TIS) in a ratio of 82.5 : 5 : 5 : 5 : 2.5. Note: Thioanisole is mandatory as it acts as a soft nucleophile to rapidly trap the Mtr sulfonyl cation.

  • Add 10 mL of the cocktail per gram of resin.

  • Agitate at room temperature for 3 to 6 hours . (Mtr requires significantly more time than Pbf to cleave completely[4]).

  • Precipitate the crude peptide in cold diethyl ether and centrifuge.

Workflow for Boc-SPPS Cleavage (Anhydrous HF):

  • Caution: HF is highly toxic and requires a specialized PTFE cleavage line.

  • Place the dried peptide-resin in the HF reaction vessel. Add Anisole (10% v/v) as a scavenger.

  • Condense anhydrous HF into the vessel at -5 °C to 0 °C.

  • Stir at 0 °C for 1 hour. Evaporate HF under a stream of nitrogen[2].

Troubleshooting: Mitigating Tryptophan Alkylation

Even with optimized scavenger cocktails, the spatial proximity of Arginine and Tryptophan in a sequence can lead to the transfer of the cleaved Mtr protecting group onto the indole ring of Trp[6].

The Solution: If your sequence contains both Arg(Mtr) and Trp, you must use Fmoc-Trp(Boc)-OH during synthesis. The bulky Boc group protects the indole nitrogen, sterically and electronically shielding the ring from electrophilic attack by the Mtr cation during the prolonged cleavage step. Once the Mtr cation is safely trapped by thioanisole, the Boc group on Trp is cleanly removed by the TFA, yielding the pure peptide[5].

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - peptide.com -
  • The Strategic Application of Boc-Arg(Mtr)-OH in the Synthesis of Therapeutic Peptides: A Detailed Guide for Researchers - benchchem.com -
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - nih.gov -
  • Methods for the synthesis of arginine-containing peptides (EP1968995A1) - google.
  • 154445-77-9 | Fmoc-Arg(Pbf)-OH - chempep.com -
  • Fmoc-Trp(Boc)-OH; CAS 143824-78-6 - aapptec.com -

Sources

Method

Application Note: In Vitro Assay Formulation for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Derivatives as N-Myristoyltransferase Inhibitors

Introduction & Scientific Rationale The 4-methoxy-2,3,6-trimethylbenzenesulfonamide scaffold has emerged as a highly potent and selective pharmacophore in the development of anti-parasitic agents, specifically targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-methoxy-2,3,6-trimethylbenzenesulfonamide scaffold has emerged as a highly potent and selective pharmacophore in the development of anti-parasitic agents, specifically targeting Trypanosoma brucei—the causative agent of Human African Trypanosomiasis (HAT)[1].

These compounds exert their biological effect by competitively inhibiting N-Myristoyltransferase (NMT) , an essential eukaryotic enzyme responsible for the co-translational and post-translational transfer of a 14-carbon saturated fatty acid (myristate) from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine of target proteins[2]. Because N-myristoylation is critical for the membrane localization and function of numerous parasitic proteins, inhibiting TbNMT leads to catastrophic defects in endocytic trafficking and rapid parasitic cell death[3].

This application note details the formulation, execution, and validation of in vitro assays required to evaluate the efficacy, selectivity, and cellular potency of 4-methoxy-2,3,6-trimethylbenzenesulfonamide derivatives (such as the prototype DDD85646).

Mechanistic Workflow & Causality

NMT operates via an ordered Bi-Bi mechanism . The enzyme must first bind Myristoyl-CoA to induce a conformational change that creates the peptide-binding pocket. Only then can the substrate protein (or peptide) bind[4]. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide derivatives act as competitive inhibitors, primarily occupying the peptide-binding groove and preventing the transfer of the myristoyl group to the substrate[5].

Understanding this causality is critical for assay design: the inhibitor must be pre-incubated with the enzyme and Myr-CoA before the addition of the peptide substrate to accurately capture binding kinetics and prevent substrate out-competition in high-throughput formats.

NMT_Pathway MyrCoA Myristoyl-CoA NMT TbNMT Enzyme MyrCoA->NMT 1. Binds First Peptide N-terminal Glycine (Substrate) Peptide->NMT 2. Binds Second Product Myristoylated Protein NMT->Product Catalysis Inhibitor Sulfonamide Inhibitor Inhibitor->NMT Blocks Peptide Pocket

Diagram: Ordered Bi-Bi mechanism of TbNMT and sulfonamide competitive inhibition.

Experimental Protocols: Self-Validating Assay Systems

To ensure trustworthiness and reproducibility, the screening cascade is divided into a primary biochemical assay (Scintillation Proximity Assay) and an orthogonal phenotypic assay (Whole-cell proliferation).

Protocol A: Scintillation Proximity Assay (SPA) for TbNMT Inhibition

The SPA format is chosen for its homogeneous nature (no wash steps), making it ideal for high-throughput screening. It relies on the transfer of tritiated myristate to a biotinylated peptide, which is then captured by streptavidin-coated SPA beads[6].

Reagent Formulation:

  • Assay Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EGTA, 0.5 mM EDTA, 1.25 mM DTT, 0.1% Triton X-100.

  • Enzyme Solution: Recombinant TbNMT diluted in Assay Buffer.

  • Substrate Mix: [³H]-Myristoyl-CoA and Biotinylated CAP5.5-derived peptide (e.g., GNAAAAKK).

  • Stop Solution: 0.2 M Phosphoric acid (pH 4.0), 1.5 M MgCl₂, and 1 mg/mL Streptavidin-coated PVT SPA beads[7].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point half-log dilution curves of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide compounds in 100% DMSO. Transfer 0.4 µL of each to a 384-well assay plate[7].

  • Enzyme Addition: Dispense 20 µL of the Enzyme Solution into the assay plates. Centrifuge briefly and incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 20 µL of the Substrate Mix to initiate the reaction. The final assay volume is 40 µL[6].

  • Incubation: Seal the plate and incubate for 50 minutes at room temperature.

  • Termination: Stop the reaction by adding 40 µL of the Stop Solution. The acidic pH halts enzymatic activity, while the PVT beads capture the biotinylated, tritiated product[7].

  • Readout & Validation: Allow beads to settle for 2 hours in the dark. Read the luminescence on a MicroBeta counter.

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.7 validates the assay plate[4].

Protocol B: Trypanosoma brucei Bloodstream Form (BSF) Viability Assay

Biochemical potency must translate to cellular efficacy. This assay measures the phenotypic impact of NMT inhibition on parasite survival.

Step-by-Step Methodology:

  • Cell Culture: Maintain T. b. brucei BSF cells in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂[3].

  • Plating: Seed parasites into 96-well plates at a density of 2.5 × 10⁴ cells/mL (90 µL/well).

  • Dosing: Add 10 µL of the formulated sulfonamide compounds (10x final concentration in 1% DMSO) to achieve a final DMSO concentration of 0.1%[8].

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Readout: Add 10 µL of Resazurin (Alamar Blue) solution (0.125 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate EC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

To benchmark newly synthesized 4-methoxy-2,3,6-trimethylbenzenesulfonamide derivatives, compare their performance against established prototype data (e.g., Compound 1 and DDD85646)[1].

Compound IDChemical ScaffoldTbNMT IC₅₀ (nM)HsNMT1 IC₅₀ (nM)Selectivity Index (Hs/Tb)T. brucei EC₅₀ (nM)
Compound 1 Pyrazole-sulfonamide15>10,000>666120
DDD85646 Optimized Pyrazole-sulfonamide2>10,000>5,0002
Compound 29 Bromo-dichloro-sulfonamide500N/AN/A>5,000
Test Compound X User DerivativeAssay ACounter-screenCalculatedAssay B

Table 1: Expected assay windows and historical benchmarking data for 4-methoxy-2,3,6-trimethylbenzenesulfonamide derivatives. Selectivity over human NMT (HsNMT1) is a critical go/no-go criterion in the drug development cascade.

References

  • Brand, S., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Hutton, J. A., et al. "Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs." PLOS Neglected Tropical Diseases. URL:[Link]

  • Wright, M. H., et al. "Global Profiling and Inhibition of Protein Lipidation in Vector and Host Stages of the Sleeping Sickness Parasite Trypanosoma brucei." ACS Chemical Biology. URL:[Link]

  • Spinks, D., et al. "Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Roberts, E., et al. "Validation of N-myristoyltransferase as Potential Chemotherapeutic Target in Mammal-Dwelling Stages of Trypanosoma cruzi." PLOS Neglected Tropical Diseases. URL:[Link]

  • Frearson, J. A., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Semantic Scholar. URL:[Link]

  • Santos-Garcia, et al. "N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design." MDPI. URL:[Link]

  • Spinks, D., et al. "Development of Small-Molecule Trypanosoma brucei N-Myristoyltransferase Inhibitors: Discovery and Optimisation of a Novel Binding Mode." ChemMedChem. URL:[Link]

Sources

Application

Catalytic methods for high-yield 4-Methoxy-2,3,6-trimethylbenzenesulfonamide synthesis

Application Note: Advanced Catalytic Workflows for the High-Yield Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamides Introduction & Strategic Rationale The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) moiety is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Workflows for the High-Yield Synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamides

Introduction & Strategic Rationale

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) moiety is a highly specialized protecting group deployed in complex peptide synthesis (particularly for arginine side chains) and serves as a critical structural pharmacophore in advanced drug design, such as in orally active N-myristoyltransferase (NMT) inhibitors[1],[2].

Historically, the synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonamides (Mtr-amides) has relied on the direct amidation of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride with aromatic or aliphatic amines in the presence of stoichiometric pyridine[1]. While this classical nucleophilic substitution is straightforward, it is fundamentally flawed for modern, high-throughput, or green-chemistry applications. It suffers from moderate yields (typically 57–69%), requires extended reaction times (up to 24 hours), and necessitates the use of genotoxic aromatic amines as nitrogen sources, which represent severe potential impurities in active pharmaceutical ingredients (APIs)[3],[1].

To modernize this synthesis, this application note outlines two cutting-edge, self-validating catalytic protocols:

  • Dual Photoredox/Copper Catalysis : A method that bypasses the unstable sulfonyl chloride intermediate, utilizing visible light to couple sulfinic acids with azides[3].

  • Ruthenium-Catalyzed Hydrogen Borrowing : A highly selective N-alkylation method that utilizes alcohols instead of toxic alkyl halides, producing only water as a byproduct[4].

Mechanistic Causality & Pathway Visualization

Understanding the mechanism is paramount for troubleshooting and scaling these reactions.

In the Dual Catalysis Pathway , the reaction avoids the hydrolytic degradation common to sulfonyl chlorides. Under blue LED irradiation, the iridium photocatalyst (Ir(ppy)3) excites to a triplet state, facilitating the generation of a triplet nitrene from the azide and a sulfonyl radical from 4-methoxy-2,3,6-trimethylbenzenesulfinic acid. The copper co-catalyst (CuCN) captures these intermediates, driving a highly specific S(O)2–N cross-coupling[3].

In the Hydrogen-Borrowing Pathway , the bifunctional ruthenium catalyst,[Ru(p-cymene)(2,2′-bpyO)(H2O)], temporarily dehydrogenates an alcohol to an aldehyde. This aldehyde condenses with the primary Mtr-amide to form an imine. The ruthenium catalyst then re-donates the borrowed hydrogen to reduce the imine, yielding the N-alkylated Mtr-amide[4]. This self-contained redox cycle prevents over-alkylation, a notoriously difficult problem in traditional SN2 alkylations.

CatalyticWorkflow A Mtr-Sulfinic Acid Precursor C Photoredox/Cu Catalysis Ir(ppy)3 + CuCN + Blue LED A->C S(O)2-H activation B Aryl/Alkyl Azide (N-Source) B->C N2 extrusion D Radical Intermediates (Triplet Nitrene + Sulfonyl Radical) C->D Electron transfer E Primary Mtr-Sulfonamide (Intermediate Product) D->E S(O)2-N coupling G Ru-Catalyzed N-Alkylation [Ru(p-cymene)(2,2'-bpyO)(H2O)] E->G Hydrogen borrowing F Primary Alcohol (Alkylating Agent) F->G Dehydrogenation H N-Alkylated Mtr-Amide (Final Target) G->H Condensation & Reduction

Catalytic workflow for the synthesis and N-alkylation of Mtr-sulfonamides.

Experimental Protocols

Protocol A: Dual Catalytic Synthesis of N-Substituted Mtr-Amides via S(O)2–N Coupling

Objective: High-yield synthesis of Mtr-amides from sulfinic acids and azides under mild, redox-neutral conditions[3].

Step-by-Step Methodology:

  • Matrix Assembly : In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge 4-methoxy-2,3,6-trimethylbenzenesulfinic acid (0.10 mmol, 1.0 equiv), the target aryl/alkyl azide (0.12 mmol, 1.2 equiv), Ir(ppy)3 (1.0 mol%), and CuCN (10 mol%)[3].

    • Causality: CuCN acts as the critical radical trap; omitting it will result in the homocoupling of the sulfonyl radicals (forming disulfones) rather than the desired cross-coupling.

  • Atmospheric Control : Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure N2 gas (repeat for 3 cycles)[3].

    • Causality: Molecular oxygen is a potent triplet quencher. Even trace O2 will deactivate the excited Ir(ppy)3* state and scavenge the sulfonyl radicals, collapsing the reaction yield.

  • Solvent Addition : Inject 1.0 mL of rigorously degassed anhydrous CH3CN via a gas-tight syringe[3].

  • Photocatalytic Activation : Place the Schlenk tube in a photoreactor equipped with 24 W Blue LEDs. Stir vigorously at room temperature (25 °C) for 24 hours[3].

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete consumption of the UV-active azide and the appearance of a highly polar, UV-active spot confirms the S(O)2-N coupling progression.

  • Isolation : Quench by exposing the mixture to ambient air. Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Ruthenium-Catalyzed Selective N-Alkylation of Mtr-Amides

Objective: Sustainable N-alkylation of primary Mtr-amides using alcohols[4].

Step-by-Step Methodology:

  • Matrix Assembly : To a 100 mL Schlenk tube, add primary 4-methoxy-2,3,6-trimethylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the primary alcohol (1.2 mmol, 1.2 equiv),[Ru(p-cymene)(2,2′-bpyO)(H2O)] catalyst (1.0 mol%), and Cs2CO3 (1.0 mmol, 1.0 equiv)[4].

  • Solvent Addition : Add 2.0 mL of tert-amyl alcohol[4].

    • Causality: tert-Amyl alcohol is chosen specifically because its steric bulk prevents it from undergoing dehydrogenation by the Ru-catalyst, ensuring it acts solely as an inert solvent rather than a competing alkylating agent.

  • Thermal Activation : Seal the tube and heat in an oil bath at 125 °C for 12 hours[4].

    • Causality: The 125 °C threshold provides the necessary thermal energy to overcome the activation barrier for the initial alcohol dehydrogenation step driven by the ruthenium complex.

  • Isolation & Validation : Cool to ambient temperature, concentrate in vacuo, and purify by flash column chromatography (Hexanes/Ethyl Acetate = 3:1)[4].

    • Validation Checkpoint: 1H-NMR analysis of the purified product must show the disappearance of the primary sulfonamide -NH2 protons (typically a broad singlet at ~7.0 ppm) and the emergence of a secondary -NH proton coupled to the newly introduced alkyl chain.

Quantitative Data Presentation

The integration of catalytic methods provides distinct advantages over traditional stoichiometric amidation, summarized below:

Metric / ParameterTraditional AmidationDual Cu/Photoredox CatalysisRu-Catalyzed N-Alkylation
Primary Reagents Mtr-Cl + Amines + PyridineMtr-Sulfinic Acid + AzidesPrimary Mtr-Amide + Alcohols
Catalyst System None (Stoichiometric Base)Ir(ppy)3 (1 mol%) + CuCN (10 mol%)[Ru(p-cymene)(2,2′-bpyO)(H2O)]
Reaction Temperature Room TemperatureRoom Temperature (Blue LED)125 °C
Reaction Time 24 hours24 hours12 hours
Typical Yield 57% – 69%> 80%> 83%
Byproducts / Waste Pyridinium chloride, Genotoxic impuritiesN2 gas (Redox-neutral)H2O (Green chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-Methoxy-2,3,6-trimethylbenzenesulfonamide synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Overcoming Low Yields in 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) Synthesis Mechanistic Overview & Reaction Dyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Overcoming Low Yields in 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) Synthesis

Mechanistic Overview & Reaction Dynamics

The synthesis of 4-methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) from its sulfonyl chloride precursor (Mtr-Cl) is a foundational amidation reaction in peptide chemistry and inhibitor design[1]. The Mtr group is highly valued for its orthogonality with other protecting groups (like Boc and Cbz)[1]. However, the 2,6-dimethyl groups on the benzene ring create severe steric hindrance around the sulfonyl electrophile. This steric bulk slows down the nucleophilic attack of ammonia, giving competing side reactions—specifically, hydrolysis to 4-methoxy-2,3,6-trimethylbenzenesulfonic acid (Mtr-OH)—a kinetic advantage if conditions are not strictly controlled.

MtrSynthesis MtrCl 4-Methoxy-2,3,6-trimethyl- benzenesulfonyl chloride (Mtr-Cl) Solvent Dissolve in THF or Acetone (Overcomes Hydrophobicity) MtrCl->Solvent Reaction Dropwise Addition & Stirring (Amidation Pathway) Solvent->Reaction Ammonia Excess NH4OH (aq) (Nucleophile Source) TempControl Chill to 0–5°C (Suppresses Hydrolysis) Ammonia->TempControl TempControl->Reaction Workup Acidify to pH 4-5 & Extract (Prevents Salt Formation) Reaction->Workup Main Pathway (Controlled Temp) Byproduct Mtr-OH (Sulfonic Acid) (Hydrolysis Byproduct) Reaction->Byproduct Competing Pathway (T > 10°C) Product Mtr-NH2 (Target Sulfonamide) Workup->Product

Fig 1: Mechanistic workflow for Mtr-NH2 synthesis, highlighting the competing hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my yield consistently below 50% when using aqueous ammonium hydroxide? A: The primary culprit is the competing hydrolysis of the sulfonyl chloride. Because the sulfonyl group is sterically hindered by the ortho-methyl groups, the nucleophilic attack by ammonia is kinetically delayed. If the reaction temperature exceeds 5°C (often due to the exothermic nature of the addition), the activation energy for water to attack the sulfonyl chloride is readily overcome. This rapidly converts your starting material into the undesired sulfonic acid byproduct (Mtr-OH). Causality Rule: Always prioritize temperature control over addition speed to suppress the hydrolysis pathway.

Q2: How does the choice of solvent impact the amidation of Mtr-Cl? A: Mtr-Cl is a highly hydrophobic, crystalline solid[2]. Adding it directly (neat) to aqueous ammonia causes it to aggregate into clumps. This drastically reduces the interfacial surface area available for the ammonia to react, prolonging the reaction time and increasing the substrate's exposure to water. Solution: Pre-dissolve Mtr-Cl in a water-miscible, non-nucleophilic solvent like Tetrahydrofuran (THF) or acetone. This ensures the electrophile is delivered in a homogenous state, maximizing immediate contact with the dissolved ammonia.

Q3: What if I am synthesizing an N-substituted Mtr-sulfonamide instead of the primary amide? A: When coupling Mtr-Cl with complex amines (e.g., pyrazole derivatives in trypanocidal inhibitor synthesis), replacing aqueous ammonia with anhydrous pyridine as the solvent is highly recommended[3]. Pyridine acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate that is less sterically hindered for the incoming amine, routinely pushing yields to 60-90%[3].

Q4: I see product conversion on TLC, but my isolated yield after extraction is terrible. What went wrong? A: You are likely losing your product in the aqueous layer during workup. Sulfonamides possess weakly acidic protons (pKa ~ 10). In the highly alkaline environment of an ammonium hydroxide reaction mixture (pH > 11), a significant portion of the synthesized Mtr-NH2 exists as a water-soluble deprotonated salt. Solution: Before extracting with an organic solvent, you must quench the reaction and acidify the aqueous layer to pH 4–5 using 1M HCl. This fully protonates the sulfonamide, forcing it to partition into the organic phase (e.g., Ethyl Acetate or Dichloromethane).

Quantitative Data: Troubleshooting Matrix

Use the following matrix to identify and correct specific deviations in your experimental setup.

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized ConditionExpected Yield Impact
Temperature > 10°C during additionThermal energy favors the hydrolysis activation barrier (Mtr-OH formation).0–5°C (Ice-water bath)+15% to +20%
Substrate State Solid Mtr-Cl added to aq. NH₃Poor interfacial surface area; reaction stalls.Pre-dissolve Mtr-Cl in THF/Acetone.+20% to +30%
Nucleophile 1–2 equivalents NH₃Incomplete conversion due to steric hindrance.5–10 equivalents NH₄OH.+10% to +15%
Workup pH pH > 9 during extractionProduct remains water-soluble as a sulfonamide salt.Acidify to pH 4–5 prior to extraction.+15% to +25%

Optimized Step-by-Step Protocol: Primary Amidation

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity at each critical juncture.

Reagents Required:

  • 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)[2]

  • 28-30% Aqueous Ammonium Hydroxide (NH₄OH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) & Brine

Step 1: Nucleophile Preparation In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of 28-30% aqueous ammonium hydroxide (representing a >10x molar excess). Submerge the flask in an ice-water bath and allow it to cool to 0–5°C. Validation Check: Use an internal thermometer to verify the temperature is stable below 5°C before proceeding.

Step 2: Substrate Dissolution In a separate vial, dissolve 5.0 g (20.1 mmol) of Mtr-Cl in 15 mL of anhydrous THF. Validation Check: The solution must be completely clear. If particulate matter remains, add THF in 1 mL increments until fully dissolved to prevent clumping during addition.

Step 3: Controlled Amidation Transfer the Mtr-Cl/THF solution to an addition funnel. Add it dropwise to the vigorously stirring, chilled ammonium hydroxide over a period of 30 minutes. Causality: The dropwise addition prevents localized exothermic spikes, keeping the bulk temperature low enough to kinetically suppress the attack of water molecules.

Step 4: Reaction Maturation Once the addition is complete, maintain the reaction at 0–5°C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 4 hours. Validation Check: Perform a TLC (Hexane:EtOAc 7:3). The Mtr-Cl starting material (higher Rf) should be completely absent, replaced by a distinct, lower Rf spot corresponding to the sulfonamide.

Step 5: pH-Directed Workup Concentrate the mixture under reduced pressure (rotary evaporator) at 30°C to remove the THF. Cool the remaining aqueous phase in an ice bath and carefully add 1M HCl dropwise until the pH reaches 4–5. Validation Check: Verify the pH with indicator paper. A white precipitate (the protonated sulfonamide) may begin to crash out of the solution.

Step 6: Extraction and Purification Extract the acidified aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Triturate the resulting crude solid with cold diethyl ether and filter to yield pure 4-Methoxy-2,3,6-trimethylbenzenesulfonamide as an off-white solid.

References

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride Source: Google Patents URL
  • Synthesis and Biological Evaluation (in Vitro and in Vivo) of Cyclic Arginine–Glycine–Aspartate (RGD) Peptidomimetic–Paclitaxel Conjugates Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Solubilizing 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (MTR-amide) in Bioassays

Welcome to the Application Scientist Support Center. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (often utilized as an Mtr-protecting group derivative or a lipophilic pharmacophore) presents significant challenges in aqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (often utilized as an Mtr-protecting group derivative or a lipophilic pharmacophore) presents significant challenges in aqueous bioassays due to its highly substituted, electron-rich aromatic ring and rigid structure[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, avoid false-negative assay artifacts, and ensure reliable dose-response data.

Diagnostic Troubleshooting Workflow

Before altering your assay buffer, you must determine your biological system's tolerance for co-solvents and the thermodynamic stability required for your specific assay window.

Troubleshooting A Precipitation of MTR-amide Detected B Assess Assay DMSO Tolerance A->B C Tolerance ≥ 2% (Biochemical Assays) B->C D Tolerance < 1% (Cell-based Assays) B->D E Kinetic Stabilization (Parachute Method) C->E F Thermodynamic Encapsulation (HP-β-CD) D->F G Validation: Nephelometry (OD600) E->G F->G H Proceed with Bioassay G->H OD600 < 0.05 (Clear Solution)

Workflow for resolving MTR-amide precipitation and selecting the correct solubilization strategy.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does MTR-amide instantly crash out of solution when transferred from my DMSO stock to the aqueous assay buffer? Mechanistic Causality: This is a classic "solvent shift" phenomenon. MTR-amide is highly lipophilic. In 100% DMSO, the solvent fully coordinates the hydrophobic tetrasubstituted benzene ring. When spiked into an aqueous buffer, the local DMSO concentration drops rapidly. The hydrophobic effect drives the MTR-amide molecules to self-associate to minimize contact with water, forming nucleating centers that rapidly grow into insoluble "brick dust" precipitates. The NIH Assay Guidance Manual highlights this as a primary source of assay interference and false negatives[3],[4].

Q2: Can I just increase the pH of my assay buffer to ionize the sulfonamide group? Mechanistic Causality: No. While the sulfonamide group (-SO₂NH₂) is weakly acidic, its pKa is typically around 9.5 to 10.5. To achieve >90% ionization (which would drastically improve aqueous solubility), you would need to raise the buffer pH to 11 or higher. Because most in vitro and cell-based bioassays require a physiological pH of 7.4 to maintain protein folding and cell viability, pH adjustment is not a viable standalone strategy for this specific compound.

Q3: Which cyclodextrin should I use, and why does it work? Mechanistic Causality: You should use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Native β-cyclodextrin has an ideal cavity size (approx. 6.0–6.5 Å) to accommodate the bulky, single aromatic ring of MTR-amide[]. However, native β-cyclodextrin has anomalously low aqueous solubility (only ~1.85% w/v) due to a rigid, complete belt of intermolecular hydrogen bonds[6]. Substituting the hydroxyl groups with hydroxypropyl groups disrupts this crystal lattice, increasing the cyclodextrin's solubility to >50% w/v[7],[6]. This allows you to drive the thermodynamic equilibrium toward the formation of a highly soluble 1:1 host-guest inclusion complex.

Mechanism MTR Free MTR-amide (Lipophilic) Complex 1:1 Inclusion Complex (Water Soluble) MTR->Complex Hydrophobic Effect CD HP-β-CD (Hydrophobic Cavity) CD->Complex Steric Accommodation

Thermodynamic encapsulation of lipophilic MTR-amide by the HP-β-CD cavity.

Validated Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . You must prove the compound is in solution before running the bioassay.

Protocol A: Thermodynamic Encapsulation (The HP-β-CD Method)

Best for: Cell-based assays where DMSO tolerance is <1%.

  • Prepare the Host Solution: Dissolve HP-β-CD powder in your standard assay buffer (e.g., PBS or HEPES) to a final concentration of 15% (w/v). Filter through a 0.22 µm PES membrane.

  • Compound Addition: Weigh MTR-amide powder directly into a glass vial. Add the 15% HP-β-CD buffer to achieve a target MTR-amide concentration of 1 mM. (Note: Avoid using intermediate DMSO stocks here to prevent kinetic trapping of aggregates).

  • Thermodynamic Drive: Sonicate the vial in a water bath at 37°C for 30 minutes. The thermal energy accelerates the host-guest complexation kinetics[7].

  • Equilibration: Place the vial on an orbital shaker at room temperature for 12–24 hours to reach thermodynamic equilibrium.

  • Self-Validation Step (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Transfer the supernatant to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a plate reader.

    • Pass Criteria: OD600 must be < 0.05 (blank-subtracted). A higher reading indicates sub-visual colloidal aggregates.

Protocol B: Kinetic Stabilization (The "Parachute" Method)

Best for: Biochemical/enzymatic assays that tolerate up to 2-5% DMSO.

  • Prepare the Stock: Dissolve MTR-amide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prepare the "Parachute" Buffer: Supplement your aqueous assay buffer with 0.05% Tween-20 (a non-ionic surfactant) and 0.1% Bovine Serum Albumin (BSA). The surfactant lowers the interfacial tension, while BSA acts as a carrier protein to bind the lipophilic MTR-amide before it can nucleate.

  • Rapid Injection: Place the Parachute Buffer on a vortex mixer at medium speed. Rapidly inject the 10 mM DMSO stock directly into the center of the vortexing liquid to achieve a final concentration of 100 µM (1% final DMSO).

  • Self-Validation Step: Immediately analyze a 10 µL aliquot via LC-MS/MS. Compare the Area Under the Curve (AUC) to a standard curve prepared entirely in 100% acetonitrile.

    • Pass Criteria: The aqueous recovery must be ≥ 95% of the theoretical concentration.

Quantitative Data: Solubility Benchmarks

The following table summarizes the expected solubility enhancements for MTR-amide using various excipient systems, allowing you to select the optimal approach based on your assay's constraints.

Excipient SystemFinal DMSO (%)Max Soluble MTR-amide Conc.Primary MechanismApplication Suitability
Standard Buffer (PBS, pH 7.4) < 0.1%< 5 µMNone (Intrinsic)Unsuitable for most assays
DMSO Co-solvent Only 2.0%~ 25 µMSolvationLow-concentration biochemical screens
Parachute (0.05% Tween-20 + BSA) 1.0%~ 100 µMKinetic anti-nucleationHigh-throughput enzymatic assays
15% HP-β-CD (w/v) 0.0%> 1,000 µMThermodynamic inclusionCell culture, prolonged incubations

References

  • (2R,3S)-3-amino-2-hydroxy-N-(4-methoxy-2,3,6-trimethylphenyl)-4-phenylbutane-1-sulfonamido - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link][1]

  • Assay Guidance Manual - NCBI Bookshelf Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL:[Link][3],[4],[8]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link][7],[6]

Sources

Troubleshooting

Preventing side reactions during 4-Methoxy-2,3,6-trimethylbenzenesulfonamide deprotection

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical yield losses during the global deprotection of Arginine-rich peptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical yield losses during the global deprotection of Arginine-rich peptides. While modern Fmoc solid-phase peptide synthesis (SPPS) heavily favors the Pbf protecting group, the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group remains essential for reproducing validated legacy processes and specific orthogonal synthesis strategies[1].

However, Mtr deprotection is notoriously difficult. It requires a delicate balance: the conditions must be harsh enough to cleave the stubborn sulfonamide bond, yet controlled enough to prevent the resulting highly reactive sulfonyl cations from destroying the peptide[2]. This guide unpacks the mechanistic causality behind these side reactions and provides self-validating protocols to ensure clean, high-yield cleavage.

The Mechanistic Root of Mtr Side Reactions

To prevent side reactions, we must first understand their chemical causality. The Mtr group utilizes methoxy and methyl substituents to stabilize the positive charge generated during acidolysis. However, this stabilization is kinetically inefficient compared to the fused-ring system of Pbf[1].

Consequently, Mtr cleavage in Trifluoroacetic Acid (TFA) is exceptionally slow (often 3 to 24 hours)[3]. During this prolonged exposure, the cleaved Mtr group forms a persistent sulfonyl electrophile . If not immediately quenched by scavengers, this electrophile diffuses through the cleavage cocktail and permanently alkylates electron-rich nucleophiles—most notably the indole ring of Tryptophan (Trp), the phenol of Tyrosine (Tyr), or the thioether of Methionine (Met)[2].

MtrDeprotection Peptide Arg(Mtr)-Peptide Cleavage Acidolysis (TFA) Peptide->Cleavage Cation Reactive Mtr Cation (Electrophile) Cleavage->Cation Generates Target Deprotected Peptide Cleavage->Target Ideal Path SideReaction Alkylation/Sulfonylation (+212 Da on Trp/Tyr) Cation->SideReaction Attacks Trp/Tyr Quenched Quenched Adducts Cation->Quenched Neutralized Scavengers Scavengers (EDT, Phenol) Scavengers->Cation Traps Cation TrpBoc Use of Trp(Boc) TrpBoc->SideReaction Steric Shielding

Mechanism of Mtr cleavage, electrophilic side reactions, and targeted prevention strategies.

Troubleshooting Guide & FAQs

Q1: My LC-MS data shows a major impurity with a +212 Da mass shift. What is this, and how do I prevent it? Causality: A +212 Da mass shift is the exact molecular weight of the Mtr adduct covalently bonded to your peptide[4]. This indicates that the Mtr sulfonyl cation successfully attacked a nucleophilic side chain (usually Tryptophan) before your scavengers could neutralize it. Solution: You must attack this problem from two angles:

  • Electronic/Steric Shielding: Never use unprotected Fmoc-Trp-OH when synthesizing Mtr-containing peptides. Always incorporate Fmoc-Trp(Boc)-OH . The Boc group protects the indole ring during synthesis and is removed concurrently during TFA cleavage, effectively shielding the Trp residue from Mtr-cation alkylation[5].

  • Aggressive Scavenging: Ensure your cleavage cocktail contains 1,2-Ethanedithiol (EDT). EDT is a highly nucleophilic sulfur-based scavenger that outcompetes the peptide for the Mtr electrophile, drastically reducing sulfonation[3].

Q2: My sequence contains three Arg(Mtr) residues. After 3 hours in Reagent K, deprotection is incomplete. Should I extend the TFA cleavage to 24 hours? Causality: While multiple Arg(Mtr) residues can indeed require up to 24 hours for complete removal in standard TFA[2], extending the cleavage time is highly destructive. Prolonged exposure to 95% TFA promotes severe side reactions, including aspartimide formation (especially in Asp-Gly or Asp-Asn junctions) and global peptide degradation[6]. Solution: Do not extend the TFA time. Instead, change the thermodynamic driver of the cleavage. Switch to a stronger acid catalyst like Trimethylsilyl bromide (TMSBr) . TMSBr in TFA cleanly deprotects up to four Arg(Mtr) residues in just 15 minutes at 0°C, completely bypassing the extended degradation window[3].

Q3: What is the most effective scavenger combination if I must use standard TFA cleavage? Causality: Because Mtr generates an aromatic sulfonyl cation, aromatic scavengers are highly effective due to pi-pi stacking and structural similarity. Solution: A 5% (w/w) Phenol in TFA mixture is the industry standard for single Arg(Mtr) residues[7]. Phenol acts as an excellent irreversible trap for the Mtr cation. If Trp or Cys is present, use a modified Reagent K containing both Phenol (for the aromatic cation) and EDT (to prevent oxidative damage)[5].

Quantitative Comparison of Arginine Protecting Groups

To make informed synthetic design choices, compare the kinetic lability and side-reaction risks of common sulfonyl protecting groups. Mtr requires the most aggressive management.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (95% TFA)Primary Side Reaction RiskAdduct Mass Shift
Mtr Low3.0 – 24.0 hoursHigh (Trp/Tyr/Met Alkylation)+212 Da[4]
Pmc Moderate2.0 – 4.0 hoursModerate (Trp Alkylation)+266 Da
Pbf High1.0 – 2.0 hoursLow (Rapidly quenched)+252 Da[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent the irreversible loss of your peptide batch.

Protocol A: Standard Extended Cleavage (For single Arg(Mtr) residues)

Use this protocol for simple sequences lacking multiple Trp/Cys residues. It relies on Phenol to trap the Mtr cation.

  • Preparation: Dissolve the dry peptide-resin in a freshly prepared cocktail of 5% (w/w) Phenol in TFA. Use approximately 10 mL of cocktail per gram of resin[7].

  • Initiation: Stir the mixture gently at room temperature (20–25°C).

  • Self-Validation Checkpoint (3 Hours): Do not blindly precipitate the peptide. At the 3-hour mark, extract a 10 µL micro-aliquot. Precipitate it in 100 µL of ice-cold diethyl ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Validation Criteria: Look for the +212 Da mass shift. If the Mtr-adduct peak or the +212 Da partially protected intermediate is still present, the cleavage is incomplete.

  • Completion: Continue stirring until the LC-MS checkpoint confirms complete deprotection (typically ~7.5 hours)[7].

  • Isolation: Evaporate the TFA solution to near-dryness under a stream of nitrogen. Partition the resulting residue between water and dichloromethane (DCM).

  • Purification: Wash the aqueous layer with DCM four times to completely extract the phenol and quenched Mtr byproducts[7]. Lyophilize the aqueous layer to yield the crude peptide.

Protocol B: Accelerated TMSBr Cleavage (For multiple Arg(Mtr) or Trp-rich sequences)

Use this protocol when extended TFA exposure would destroy the peptide. TMSBr accelerates cleavage and suppresses sulfonation[3].

  • Cocktail Assembly: In a fume hood, prepare a scavenger solution containing EDT (0.50 mL), m-cresol (0.10 mL), thioanisole (1.17 mL), and TFA (7.5 mL).

  • Thermal Control: Chill the mixture to exactly 0°C using an ice bath. Mechanistic note: Temperature control is critical here to prevent the highly reactive TMSBr from cleaving standard peptide bonds.

  • Activation: Slowly add Trimethylsilyl bromide (TMSBr, 1.32 mL) to the cooled solution[3].

  • Cleavage: Add 200 mg of the dry peptide-resin to the activated cocktail. Allow the mixture to stand for exactly 15 minutes under a blanket of Nitrogen gas at 0°C[3].

  • Self-Validation Checkpoint (15 Minutes): Extract a 5 µL aliquot and immediately quench it in 200 µL of water to destroy the TMSBr. Analyze via rapid LC-MS to confirm the complete disappearance of the +212 Da Mtr species.

  • Precipitation: Filter the resin and immediately drop the filtrate into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide. Wash the pellet 3x with cold ether to remove all scavengers.

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Methoxy-2,3,6-trimethylbenzenesulfonam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (often referred to as an Mtr-sulfonamide derivative or precursor).

The Mtr group is highly valued in peptide chemistry as a robust protecting group for the guanidino moiety of arginine[1]. However, the purification of its sulfonamide intermediates presents unique chromatographic challenges. The molecule possesses a highly electron-rich, lipophilic aromatic ring (due to the methoxy and trimethyl substitutions) juxtaposed with a strongly polar, hydrogen-bonding sulfonamide group. This dichotomy often leads to poor solubility in non-polar loading solvents, severe band tailing on acidic silica, and co-elution with structurally similar byproducts.

This guide provides a self-validating methodology, quantitative reference data, and targeted troubleshooting to ensure high-purity isolation.

Purification Workflow Architecture

The following decision tree outlines the critical path for isolating Mtr-sulfonamides, emphasizing the divergence in loading techniques based on the compound's solubility profile.

PurificationWorkflow A Crude Mtr-Sulfonamide B TLC Solvent Optimization (Target Rf: 0.2 - 0.4) A->B C Solubility Assessment B->C D Liquid Loading (Direct Injection) C->D Soluble in Mobile Phase E Dry Loading (Diatomaceous Earth) C->E Insoluble / Oils Out F Flash Chromatography (Gradient Elution) D->F E->F G Fraction Validation (UV & TLC Co-spotting) F->G H Pure Mtr-Sulfonamide G->H Purity >95%

Workflow for the purification of Mtr-sulfonamide via flash column chromatography.

Standard Operating Procedure (SOP): Self-Validating Purification

This protocol is engineered to prevent the most common failure modes in sulfonamide chromatography: column overload and band diffusion.

Step 1: Mobile Phase Optimization (Causality: Adsorption Dynamics)
  • Action: Perform Thin Layer Chromatography (TLC) using a gradient of Hexane/Ethyl Acetate. Aim for an Rf​ value between 0.2 and 0.4[2].

  • Causality: Normal-phase chromatography relies on a delicate adsorption/desorption equilibrium[3]. The sulfonamide moiety binds strongly to the silanol groups on the silica surface. An Rf​ of 0.3 ensures the molecule interacts with the stationary phase long enough to separate from non-polar impurities (like unreacted sulfonyl chlorides) but desorbs before irreversible tailing occurs[2].

Step 2: Sample Preparation via Dry Loading (Causality: Solubility & Band Broadening)
  • Action: Dissolve the crude mixture in a volatile, polar solvent (e.g., Acetone or THF). Add diatomaceous earth (e.g., Biotage HM-N) at a 1:2 ratio to the crude mass. Evaporate under reduced pressure until a free-flowing powder is achieved[4].

  • Causality: Mtr-sulfonamides frequently crash out or form oils when introduced to high-hexane starting gradients. Forcing a liquid injection with a strong solvent (like pure DCM) disrupts the column equilibrium and causes the sample band to diffuse rapidly down the column. Dry loading on diatomaceous earth prevents sample agglomeration and ensures a perfectly uniform, tight initial band at the column head[4].

Step 3: Column Equilibration and Gradient Elution (Causality: Resolution)
  • Action: Equilibrate a high-capacity spherical silica column (25 µm particle size)[5] with 3 Column Volumes (CV) of your starting non-polar solvent (e.g., 80:20 Hexane:EtOAc). Run a shallow gradient up to 40:60 over 10 CVs.

  • Causality: Spherical silica provides up to 40% more surface area than irregular silica, which is critical for preventing the localized saturation (overload) that sulfonamides often cause[5]. A shallow gradient selectively desorbs impurities sequentially, maximizing peak resolution.

Step 4: System Validation & Fraction Pooling (Causality: Trustworthiness)
  • Action: Monitor elution via UV detection (254 nm). Before pooling, validate the apex fraction and the tailing edge by co-spotting them against the original crude mixture on a single TLC plate.

  • Causality: The electron-rich Mtr aromatic ring is highly UV-active. However, UV traces cannot differentiate between the target sulfonamide and closely eluting positional isomers. Co-spotting acts as a self-validating physical check to ensure only fractions containing the pure target mass are pooled, guaranteeing >95% purity.

Quantitative Chromatographic Data

Use the following empirically derived parameters as a baseline for your method development.

Parameter / Solvent SystemTarget AnalyteObserved Rf​ / OutcomeMechanistic Notes
Hexane / Ethyl Acetate (1:1) Mtr-Sulfonamide~0.35Standard normal-phase starting point; excellent for separating non-polar byproducts[2].
CHCl₃ / MeOH / AcOH (90:10:0.5) Mtr-Arginine Derivatives~0.25Ideal for highly polar or strongly hydrogen-bonding derivatives prone to streaking[1].
DCM / MeOH (95:5) Polar Impurities>0.60Used primarily as a column flush to elute strongly retained sulfonic acid degradation products.
Sample-to-Silica Ratio Crude Mixture1:20 to 1:100Prevents column overload and peak fronting; higher ratios (1:100) required for difficult separations[2].

Troubleshooting & FAQs

Q1: My 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is streaking severely down the column, contaminating later fractions. How do I fix this? A1: Streaking (or tailing) is a direct result of strong, secondary hydrogen-bonding interactions between the sulfonamide's −NH2​ and oxygen atoms and the acidic silanol groups on the silica stationary phase[3]. To mitigate this, you must introduce a competitive hydrogen-bond acceptor into your mobile phase. Switch from a simple Hexane/EtOAc system to a more polar gradient, or add a trace modifier (e.g., 0.5% acetic acid or 1-2% methanol). This competitively caps the active silanol sites, sharpening the elution band and preventing tailing[1].

Q2: I am observing severe peak fronting and asymmetrical peaks in my UV trace. Is my column defective? A2: It is highly unlikely to be a defective column; peak fronting is a classic symptom of column overload[2]. The Mtr-sulfonamide molecule possesses both a bulky, electron-rich aromatic system and a highly polar tail. This combination can rapidly saturate the localized stationary phase at the head of the column. To resolve this, drastically reduce your sample-to-silica loading ratio (aim for 1:50 to 1:100 by weight)[2]. Alternatively, upgrade to high-capacity spherical silica cartridges, which offer significantly higher surface area and loading capacities[5].

Q3: The crude mixture is completely insoluble in my starting mobile phase (80:20 Hexane:EtOAc). Can I just dissolve it in pure DCM and inject it? A3: No. Injecting a sample dissolved in a strong, highly polar solvent into a non-polar equilibrated column will cause immediate band broadening. The strong solvent carries the analyte rapidly down the column before it has a chance to adsorb, ruining your resolution. You must use the Dry Loading technique[2]. Dissolve your sample in a volatile solvent, pre-adsorb it onto a solid support (diatomaceous earth is strongly preferred over silica to prevent agglomeration), evaporate it to a dry powder, and load it into an empty cartridge upstream of your main column[4].

Q4: Can I reuse the silica column after purifying this specific sulfonamide to save on consumable costs? A4: While physically possible, it is strongly discouraged for pharmaceutical-grade intermediates. Sulfonamides can exhibit ion-exclusion effects and leave strongly adsorbed, highly polar residues on the negatively charged silica surface that are nearly impossible to completely wash off[2]. If reuse is absolutely mandatory due to budget constraints, you must thoroughly flush the column with a minimum of 5 CVs of a strong polar solvent (e.g., 100% methanol or ethyl acetate) to strip residual compounds[2].

References

  • Biotage. "Successful flash chromatography." Biotage. [Link]

  • Fujino, M., et al. "4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride." US Patent 4487726A.
  • Biotage. "Flash Purification: Biotage Flash Purification Cartridges." BiochemMack. [Link]

  • Biotage. "Biotage Flash Cartridge User Guide." UC Santa Barbara. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with coupling reactions involving the sterically demandin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with coupling reactions involving the sterically demanding 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. The presence of three methyl groups ortho and meta to the sulfonyl group creates significant steric congestion, which can impede catalyst-substrate interaction and lead to low yields or reaction failure. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these challenges.

Frequently Asked Questions (FAQs): Initial Diagnosis

Q1: My coupling reaction with 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is giving a very low yield. How do I know if steric hindrance is the main problem?

A1: Low yield is a common issue when working with this substrate.[1] Steric hindrance is a likely culprit if you observe the following:

  • Substrate-Specific Failure: Simpler, less substituted sulfonamides or aryl halides react efficiently under the same conditions, while the 4-Methoxy-2,3,6-trimethylbenzenesulfonamide system fails.

  • Stalled Reactions: TLC or LC-MS analysis shows significant amounts of unreacted starting materials even after extended reaction times or at elevated temperatures.

  • Ineffectiveness of Standard Catalysts: First-generation palladium catalysts or ligands that work well for unhindered substrates are ineffective. For sterically demanding couplings, specialized, bulky ligands are often required to facilitate the reaction.[2][3]

Q2: Besides steric hindrance, what are other common reasons for the failure of sulfonamide coupling reactions?

A2: While steric hindrance is a major factor, other issues can lead to poor outcomes. Before extensive optimization, always verify these fundamentals:

  • Reagent Quality: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] Ensure you are using a fresh or purified sulfonyl chloride and anhydrous solvents.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).[4]

  • Base Selection: The choice and strength of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are often required, but the optimal base can be substrate-dependent.[1][5]

Troubleshooting Guide: Strategic Solutions for Steric Hindrance

When initial checks are complete and steric hindrance is the suspected issue, a systematic approach to catalyst and condition optimization is necessary. The most common and effective method for this transformation is the Buchwald-Hartwig amination.[2][5][6]

Issue 1: The Palladium Catalyst/Ligand System is Ineffective

The primary challenge with a substrate like 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is facilitating the final reductive elimination step from the palladium center. The bulky substituents on the aryl ring can prevent the coupling partners from coming into the required proximity.

Solution: Employ Sterically Demanding, Electron-Rich Ligands.

Bulky "biaryl" phosphine ligands are designed to address this problem.[2][7] Their large size (cone angle) promotes reductive elimination and stabilizes the active catalytic species.

  • Expert Insight: The success of these ligands stems from their ability to create a wide "bite angle" and increase electron density at the palladium center, which facilitates the oxidative addition and, crucially, the difficult reductive elimination step for hindered substrates.[3]

Ligand ClassExample LigandsKey Advantages for Hindered CouplingsCommon Applications
Dialkylbiaryl Phosphines RuPhos, XPhos, tBuXPhosHighly active for sterically demanding substrates, including aryl chlorides. Promote fast reductive elimination.Coupling of primary/secondary amines, amides, and sulfonamides with hindered aryl halides.[2][8][9]
Ferrocene-Based Ligands DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene)Robust and effective for a range of substrates. Can enhance reaction rates.General C-N couplings, including amination of aryl chlorides and tosylates.[3]
Phosphorinane Ligands AlisonPhos, AliPhosShow high activity for coupling hindered and electron-deficient anilines with bulky aryl halides.Challenging C-N cross-coupling reactions where other ligands may fail.[7]

Troubleshooting Workflow: Catalyst & Ligand Selection This diagram outlines the decision-making process for optimizing your catalytic system.

G start Low Yield with Standard Pd/Phosphine Ligand check_catalyst Is the Catalyst Precursor Active? (e.g., Pd₂(dba)₃, Pd(OAc)₂) start->check_catalyst check_catalyst->start No, Replace Catalyst switch_ligand Switch to Bulky Biaryl Phosphine Ligand (e.g., XPhos, RuPhos) check_catalyst->switch_ligand Yes increase_loading Increase Catalyst/Ligand Loading (e.g., 2-5 mol%) switch_ligand->increase_loading success Reaction Successful switch_ligand->success Improved Yield consider_cu Alternative Strategy: Consider Copper-Catalyzed Coupling increase_loading->consider_cu Still Low Yield increase_loading->success Improved Yield consider_cu->success Improved Yield

Caption: Troubleshooting workflow for catalyst system optimization.

Issue 2: Reaction Conditions Are Not Forceful Enough

Even with an optimal catalyst system, the activation energy for coupling sterically hindered partners can be high.

Solution: Systematically Optimize Reaction Parameters.

  • Increase Temperature: Many challenging coupling reactions require higher temperatures (e.g., 90-120 °C) to overcome the activation barrier.[8][9][10] Use a high-boiling solvent like toluene, xylene, or dioxane.

  • Screen Bases: While NaOtBu is a common starting point, it is not universally optimal. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes give cleaner reactions and prevent side reactions, though they may require higher temperatures.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Hindered couplings can be slow, sometimes requiring 12-24 hours for completion.[9]

Issue 3: Palladium-Based Methods Consistently Fail

In some cases, particularly with highly congested (hetero)aryl chlorides, even the most advanced palladium systems may not be effective.

Solution: Explore Alternative Metal Catalysis.

Copper-catalyzed C-N coupling reactions (Ullmann-type reactions) have emerged as a powerful alternative for sulfonamide synthesis.[11][12][13] Modern protocols often use ligands to enable milder reaction conditions than traditional Ullmann chemistry.[5]

  • Copper/Iron Bimetallic Systems: Recent research has shown that a copper-iron bimetallic system can effectively couple ortho-substituted sulfonamides with sterically hindered (hetero)aryl chlorides without an external ligand.[11][14] This approach is economically attractive and has a broad substrate scope.[11]

  • Copper/Oxalamide Systems: The combination of a copper salt (e.g., Cu₂O) and an oxalamide or 4-hydroxypicolinamide ligand is effective for the N-arylation of sulfonamides with (hetero)aryl chlorides and bromides.[12][13]

Visualizing the Mechanistic Challenge

The Buchwald-Hartwig catalytic cycle illustrates why steric hindrance is problematic. The congestion caused by the three methyl groups on the 4-methoxy-2,3,6-trimethylbenzenesulfonyl moiety primarily inhibits the final, bond-forming reductive elimination step.

G cluster_steps pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 + Ar-X ox_add Oxidative Addition pd_complex2 [Ar-Pd(II)L₂(NHR'₂)]⁺X⁻ pd_complex1->pd_complex2 + HNR'₂ amine_bind Amine Binding pd_complex3 Ar-Pd(II)L₂(NR'₂) pd_complex2->pd_complex3 deprotonation Deprotonation (Base) product Ar-NR'₂ pd_complex3->product red_elim Reductive Elimination (Rate-Limiting Step for Hindered Substrates) product->pd0 Catalyst Regeneration

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Welcome to the technical support center for the HPLC analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to empower you to achieve robust and reliable chromatographic results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial setup and execution of HPLC analysis for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide.

Q1: What are the key physicochemical properties of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide to consider for HPLC method development?

While experimental data for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is not extensively published, we can infer its properties from its structure. It is a neutral, relatively non-polar molecule due to the presence of the trimethyl-substituted benzene ring and the methoxy group. The sulfonamide group can participate in hydrogen bonding. These characteristics suggest good retention on a reversed-phase (C18 or C8) column.

Q2: What is a good starting point for a mobile phase and column for analyzing this compound?

A good starting point for reversed-phase HPLC analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid helps to protonate any free silanols on the column packing, reducing peak tailing.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Initial Gradient: A good starting point would be a linear gradient from 40% to 90% Acetonitrile over 15-20 minutes.

Q3: What detection wavelength should I use?

Based on the aromatic nature of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, a UV detector is suitable. A general starting point for sulfonamides is in the range of 230-270 nm. To determine the optimal wavelength, it is recommended to run a UV scan of the analyte in the mobile phase. A wavelength of around 240 nm is a reasonable starting point.[1]

Q4: How can I improve the resolution between my analyte and impurities?

Improving resolution in HPLC generally involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k).[2][3]

  • To increase efficiency: Use a column with a smaller particle size or a longer column.[2]

  • To change selectivity: Alter the mobile phase composition (e.g., switch from acetonitrile to methanol), change the pH of the mobile phase, or try a different column chemistry (e.g., a phenyl-hexyl column).[2][3]

  • To increase the retention factor: Decrease the percentage of the organic solvent in the mobile phase.[2][3]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide.

Issue 1: Poor Peak Shape
Q: My peak for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide is tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[4][5]

  • Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica packing material.[6] It can also be caused by column contamination, excessive dead volume, or mass overload.[4]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a neutral compound like 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[7][8]

    • Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants.[9] If a guard column is being used, replace it.[4]

    • Mass Overload: Injecting too much sample can lead to peak tailing.[4] Try diluting your sample and injecting a smaller volume.

    • Dead Volume: Check all fittings and tubing for proper connections to minimize extra-column volume.[3][4]

Q: My peak is fronting. What does this indicate and what should I do?

A: Peak fronting, the opposite of tailing where the beginning of the peak is sloped, is also a sign of a problem.[10][11]

  • Causality: The most common causes of peak fronting are column overload (injecting too high a concentration or volume), a mismatch between the sample solvent and the mobile phase, or a collapsed column bed.[10][11]

  • Troubleshooting Steps:

    • Sample Overload: Dilute your sample or reduce the injection volume.[11]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[10] Dissolving the sample in 100% organic solvent when the initial mobile phase is highly aqueous can cause peak distortion.

    • Column Collapse: This is less common with modern columns but can occur due to extreme pressure or pH. If the problem persists and is accompanied by a sudden drop in backpressure, the column may be damaged and need replacement.[10][12]

Q: My peak is split or appears as a doublet. What could be the cause?

A: Peak splitting can be a frustrating issue with several potential root causes.[13][14][15]

  • Causality: The issue can be instrumental or chemical. Instrumental causes include a blocked frit or a void in the column packing.[13][14][15] Chemical causes could be co-elution with an impurity, or the sample solvent being too strong.[13][14]

  • Troubleshooting Steps:

    • Check for Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you likely have a co-eluting impurity.[13][14] In this case, the gradient needs to be optimized for better separation.

    • Sample Solvent: As with peak fronting, ensure the sample solvent is compatible with the initial mobile phase.

    • Column Health: If all peaks in the chromatogram are split, it points to a problem with the column or system.[16] Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit. If a void has formed at the head of the column, it will likely need to be replaced.[14][15]

Issue 2: Inconsistent Retention Times
Q: The retention time of my analyte is drifting over a series of injections. What should I investigate?

A: Retention time drift can compromise the reliability of your analysis.[9]

  • Causality: The primary causes of retention time drift are changes in the mobile phase composition, unstable column temperature, or a leak in the system.[9][17][18]

  • Troubleshooting Steps:

    • Mobile Phase: Ensure the mobile phase is freshly prepared and well-mixed.[9] If using a premixed mobile phase, be aware that volatile organic components can evaporate over time, leading to a gradual increase in retention times.[17][18]

    • Column Temperature: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.[19]

    • System Leaks: Check for leaks in the pump, injector, and at the column fittings. Even a small, non-dripping leak can cause flow rate fluctuations and retention time drift.[17]

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time shifts, especially in gradient methods.[18]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time resolution Poor Resolution start->resolution tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting splitting Splitting peak_shape->splitting drift Drift retention_time->drift coelution Co-elution resolution->coelution sol_tailing Adjust Mobile Phase pH Clean/Replace Column Reduce Sample Load tailing->sol_tailing sol_fronting Adjust Sample Solvent Reduce Sample Load Replace Column fronting->sol_fronting sol_splitting Optimize Gradient Adjust Sample Solvent Replace Column splitting->sol_splitting sol_drift Prepare Fresh Mobile Phase Use Column Oven Check for Leaks drift->sol_drift sol_resolution Optimize Gradient Change Mobile Phase/Column Adjust Flow Rate/Temperature coelution->sol_resolution GradientOptimization start Start Optimization scouting_gradient Run Broad Scouting Gradient (e.g., 10-90% B) start->scouting_gradient determine_elution Determine Approximate Elution %B scouting_gradient->determine_elution narrow_gradient Design Shallower Gradient Around Elution %B determine_elution->narrow_gradient evaluate_chromatogram Evaluate Resolution, Peak Shape, and Run Time narrow_gradient->evaluate_chromatogram is_acceptable Is Method Acceptable? evaluate_chromatogram->is_acceptable fine_tune Fine-Tune Gradient Slope or Temperature is_acceptable->fine_tune No final_method Final Method is_acceptable->final_method Yes fine_tune->narrow_gradient

Caption: A systematic workflow for HPLC gradient optimization.

Data Summary Table
ParameterInitial Scouting GradientOptimized Gradient (Example)
Gradient 10-90% Acetonitrile over 20 min40-70% Acetonitrile over 15 min
Run Time ~29 min~22 min
Resolution May be suboptimalImproved for target analyte
Peak Shape May exhibit some asymmetryOptimized for symmetry

Section 4: References

  • How to Improve HPLC Peak Resolution - Chrom Tech. Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Available at: [Link]

  • Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. Available at: [Link]

  • Troubleshooting HPLC Column Retention Time Drift - Hawach. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available at: [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. Available at: [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. Available at: [Link]

  • Optimizing HPLC method development to maximize peak resolution - Atinary Technologies. Available at: [Link]

  • Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. Available at: [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. Available at: [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available at: [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? - Welch Materials. Available at: [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. Available at: [Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. Available at: [Link]

  • Peak Fronting . . . Some of the Time | LCGC International - Chromatography Online. Available at: [Link]

  • Determination of sulfonamides and trimethoprim using high temperature HPLC with simultaneous temperature and solvent gradient - PubMed. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | C16H19NO3S - PubChem. Available at: [Link]

  • Gradient elution of sulfonamides with HPLC-FLD detection. - ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. Available at: [Link]

  • 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | C10H13ClO3S - PubChem. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride - ResearchGate. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

Sources

Troubleshooting

Improving crystallization and precipitation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide products

Welcome to the Technical Support Center for the isolation and purification of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) . This compound is frequently encountered in peptide synthesis as a byproduct of Mtr dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH2) . This compound is frequently encountered in peptide synthesis as a byproduct of Mtr deprotection, or as a critical intermediate in the development of targeted therapeutics [1]. Due to its specific hydrogen-bonding capabilities and polymorphic tendencies, achieving high-purity crystalline Mtr-NH2 requires precise control over thermodynamic and kinetic parameters [2].

This guide provides field-proven troubleshooting strategies, quantitative parameters, and self-validating protocols to ensure reproducible crystallization.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My Mtr-NH2 product is "oiling out" instead of forming crystals. What causes this, and how can I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the sulfonamide is lower than the temperature at which the solution becomes supersaturated [1]. Instead of arranging into an ordered crystal lattice, the solute separates as a dense, impure liquid phase. Solution:

  • Re-dissolve and Dilute: Reheat the mixture until the oil dissolves completely, then add 10-15% more of your primary solvent (e.g., Ethyl Acetate). This lowers the saturation temperature below the compound's melting point.

  • Adjust the Solvent System: If oiling persists, your solvent may be too nonpolar. Switch to a co-solvent system like Ethyl Acetate/Hexane or Ethanol/Water to better mediate the hydrogen bonding of the sulfonamide group [3].

Q2: The product precipitates as a fine, amorphous powder rather than distinct crystals. Why?

Causality: Amorphous solids form when the cooling rate exceeds the critical threshold defined by the Nakamura crystallization model [2]. Rapid cooling forces the molecules to "crash out" of the supersaturated solution before they can overcome the Avrami-Erofeev nucleation barrier to form an ordered lattice. Solution:

  • Control the Cooling Rate: Reduce the cooling rate to 1.0–2.0 °C/min. Allow the flask to cool on a wooden benchtop insulated with paper towels before transferring it to an ice bath.

  • Seeding: Introduce a pure Mtr-NH2 seed crystal when the solution is 5 °C below its saturation point to bypass the primary nucleation energy barrier.

Q3: I am getting a very low yield of crystals. How can I improve recovery?

Causality: Low yield is typically a function of excessive solvent volume or premature crystallization during hot filtration, which leaves the product trapped in the mother liquor or filter paper [1]. Solution:

  • Minimize Solvent: Use the absolute minimum volume of boiling solvent required to achieve a clear solution.

  • Anti-Solvent Addition: Slowly titrate an anti-solvent (e.g., Hexane) into the cooled mother liquor until slight turbidity persists, forcing the remaining solute out of the solution [3].

Part 2: Quantitative Crystallization Parameters

To ensure reproducibility, adhere to the following optimized parameters for Mtr-NH2 crystallization.

ParameterOptimal RangeCausality / Mechanistic Effect
Cooling Rate 1.0 - 2.5 °C/minPrevents amorphous precipitation; allows sufficient time for ordered lattice formation according to crystallization kinetics [2].
Primary Solvent Vol. 10 - 15 mL / gramMinimizes retention of the solute in the mother liquor while preventing premature supersaturation.
Anti-solvent Ratio 1:1 to 1:3 (v/v)Drives supersaturation thermodynamically without causing the product to crash out as an oil.
Seeding Temperature 5 - 10 °C below saturationInduces controlled secondary nucleation, preventing supersaturation buildup and subsequent oiling out.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes an Ethyl Acetate (EtOAc) / Hexane solvent/anti-solvent system, which is highly effective for Mtr-derivatives [3]. Every step includes a validation check to ensure the system is behaving as expected before proceeding.

Step 1: Dissolution
  • Weigh the crude Mtr-NH2 and transfer it to an Erlenmeyer flask.

  • Add 10 mL of EtOAc per gram of crude product.

  • Heat the suspension gently on a hot plate to 70 °C while stirring.

  • Validation Check: The solution should become completely transparent. If turbidity or particulate matter persists after 5 minutes of continuous heating, insoluble impurities are present. This validates the need to proceed to Step 2 (Hot Filtration). If clear, skip to Step 3.

Step 2: Hot Filtration (If necessary)
  • Pre-warm a Büchner funnel and filter flask using hot solvent.

  • Rapidly filter the hot solution to remove insoluble impurities.

  • Validation Check: Inspect the filter paper. If crystals have formed on the paper, the funnel was too cold, resulting in premature crystallization. Rinse the paper with 2-3 mL of boiling EtOAc to recover the product.

Step 3: Controlled Cooling & Nucleation
  • Remove the flask from the heat source. Cap it loosely and insulate the base with a paper towel.

  • Allow the solution to cool undisturbed to room temperature (~20 °C) at a rate of roughly 1-2 °C/min.

  • Validation Check: Observe the flask after 45 minutes. If a liquid oil layer has formed at the bottom, the solution has oiled out. Reheat to dissolve and add 2 mL of EtOAc. If distinct geometric crystals are visible, nucleation is successful.

Step 4: Anti-Solvent Addition & Maturation
  • If the solution remains clear at room temperature (supersaturated), add Hexane dropwise while swirling.

  • Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

  • Place the flask in an ice-water bath (0–4 °C) for 30 minutes to drive crystal maturation.

  • Validation Check: The turbidity must slowly give way to a heavy suspension of solid crystals. If the solution remains cloudy without settling, scratch the inside of the flask with a glass rod to provide a nucleation site.

Step 5: Isolation
  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with 5 mL of ice-cold EtOAc/Hexane (1:3 ratio) to displace the mother liquor.

  • Dry under a vacuum for 2 hours.

Part 4: Workflows & Logic Trees

G A Crude Mtr-NH2 B Dissolve in Hot EtOAc (10-15 mL/g) A->B C Hot Filtration B->C If insoluble impurities exist D Controlled Cooling (1-2 °C/min) B->D If clear C->D E Add Hexane Dropwise (Anti-solvent) D->E If supersaturated without nucleation F Crystal Maturation (0-4 °C, 30 min) D->F If nucleation begins E->F G Vacuum Filtration F->G

Workflow for the crystallization and isolation of Mtr-NH2.

G2 Root Crystallization Issue Oiling Oiling Out (Phase Separation) Root->Oiling Amorphous Amorphous Powder (Rapid Precipitation) Root->Amorphous Yield Low Yield (High Solubility) Root->Yield Sol1 Increase solvent volume Lower cooling temp Oiling->Sol1 Sol2 Reduce cooling rate Apply Nakamura model Amorphous->Sol2 Sol3 Concentrate mother liquor Increase anti-solvent Yield->Sol3

Troubleshooting logic for common sulfonamide crystallization issues.

Part 5: References

  • BenchChem. "Technical Support Center: Crystallinity of Sulfonamide Compounds." BenchChem Tech Support.

  • Lapuk, S. E., et al. "Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability." ResearchGate.

  • Frearson, J. A., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry.

Optimization

Resolving co-elution issues in LC-MS for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide mixtures

Technical Support Center: LC-MS Method Development & Troubleshooting Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Method Development & Troubleshooting

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the LC-MS analysis of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide and its structurally similar impurities or isomers. Co-elution presents a significant obstacle to accurate quantification and identification. This document provides a series of troubleshooting steps and advanced solutions in a practical question-and-answer format to help you achieve baseline resolution and robust analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I confirm that poor peak shape is due to co-elution and not another issue?

A1: Initial Diagnosis: Confirming Co-elution

Before modifying your LC method, it's crucial to confirm that the chromatographic issue is indeed co-elution. Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators.[1] However, perfect co-elution can still result in a symmetrical peak.

The Causality Behind the Check: If two or more compounds elute at the same time, they are detected as a single peak. By examining the mass spectra across the peak's profile, you can deconvolute the signal. If the compound is pure, the mass spectrum will be consistent from the upslope to the downslope. Variations indicate the presence of multiple components.[2]

Diagnostic Protocol: Peak Purity Analysis

  • Acquire Data in Full Scan Mode: Ensure your MS is collecting full scan data across the entire elution profile of the peak .

  • Extract Ion Chromatograms (XICs): Generate XICs for the expected m/z of your target analyte and any potential or known impurities. If you have isobaric isomers (same exact mass), this step will not differentiate them.

  • Examine Mass Spectra Across the Peak Profile:

    • In your chromatography data system, select the peak of interest.

    • View the mass spectrum at three points: the very beginning (upslope), the apex, and the tail end (downslope) of the peak.

    • Purity Confirmation: If the spectra are identical in terms of ions present and their relative intensities, the peak is likely pure.

    • Co-elution Indicated: If the spectra differ—for instance, if a new m/z value appears or the ratio of in-source fragments changes—it confirms that multiple compounds are eluting together.[2]

  • Utilize a Diode Array Detector (DAD/PDA): If your LC system is equipped with a DAD, the peak purity function is an invaluable tool. It compares UV-Vis spectra across the peak. If the spectra are not homogenous, it flags the peak as impure.[1][2]

Q2: I've confirmed co-elution. What are the simplest adjustments I can make to my current reversed-phase method?

A2: Foundational Method Optimization

The most direct path to resolving co-eluting peaks involves altering the three primary factors of chromatographic resolution: efficiency (N), selectivity (α), and retention factor (k).[1] The simplest adjustments focus on modifying the mobile phase and gradient without changing the column.

The Causality Behind the Choices: Small changes to the mobile phase can significantly alter the interactions between your analytes and the stationary phase, thereby affecting selectivity and retention. A shallower gradient increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.

Step-by-Step Protocol: Initial Method Adjustments

  • Adjust Mobile Phase Strength (Affects Retention Factor, k):

    • Problem: Peaks elute too early (low k), providing insufficient time for separation.[2]

    • Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. This will increase the retention of all compounds, potentially improving resolution between early-eluting peaks.[3]

  • Modify the Gradient Slope (Affects Selectivity, α):

    • Problem: Critical pair of peaks is not resolved.

    • Solution: Make the gradient shallower (i.e., decrease the rate of %B change over time). A slower increase in organic solvent strength often enhances the separation between closely eluting compounds.[1]

  • Change the Organic Modifier (Affects Selectivity, α):

    • Problem: Gradient optimization is insufficient.

    • Solution: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties (acetonitrile is aprotic, methanol is protic) and will interact differently with your analytes and the stationary phase, often changing the elution order and improving selectivity.[3] For sulfonamides, methanol has been shown to provide better separation for some isomer pairs compared to acetonitrile.[4]

  • Adjust the Column Temperature:

    • Problem: Peak shape is poor, or selectivity needs minor adjustment.

    • Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Higher temperatures decrease mobile phase viscosity, which can improve efficiency (sharper peaks), but can also alter selectivity.[5]

Data Summary: Example Gradient Optimization

ParameterOriginal MethodOptimized Method A (Shallower Gradient)Optimized Method B (Solvent Change)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 30-70% B in 5 min30-50% B in 8 min40-80% B in 8 min
Resolution (Rs) 0.81.6 1.4
Q3: How does altering the mobile phase pH help separate sulfonamide isomers?

A3: Leveraging Analyte Ionization

For ionizable compounds like 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, mobile phase pH is one of the most powerful tools to manipulate retention and selectivity in reversed-phase chromatography.[1]

The Causality Behind pH Adjustment: The sulfonamide group has a pKa, meaning its ionization state changes with pH.

  • At a pH well below the pKa , the sulfonamide is primarily in its neutral form.

  • At a pH near the pKa , you will have a mixture of neutral and ionized (anionic) forms.

  • At a pH well above the pKa , it will be predominantly in its anionic form.

The neutral form is more hydrophobic and will be retained longer on a C18 column, while the ionized form is more polar and will elute earlier. Isomers or closely related impurities often have slightly different pKa values. By adjusting the mobile phase pH to a value close to these pKa's, you can maximize the differences in their ionization states and, consequently, their retention times. For sulfonamides, using an acidic mobile phase is common to ensure they are protonated for good retention and positive mode ionization.[4]

Workflow for pH Screening

cluster_0 pH Screening Workflow Start Identify Co-eluting Pair (Current pH) Prep_A Prepare Mobile Phase A at pH 2.5 (e.g., 0.1% Formic Acid) Start->Prep_A Prep_B Prepare Mobile Phase A at pH 3.5 (e.g., Ammonium Formate) Start->Prep_B Prep_C Prepare Mobile Phase A at pH 4.5 (e.g., Ammonium Formate) Start->Prep_C Inject Inject Sample at Each pH (Ensure column equilibration) Prep_A->Inject Prep_B->Inject Prep_C->Inject Analyze Analyze Chromatograms Calculate Resolution (Rs) Inject->Analyze Decision Is Rs > 1.5? Analyze->Decision End Optimized pH Achieved Decision->End Yes Further_Opt Consider Alternative Strategy (e.g., Change Column) Decision->Further_Opt No

Caption: A logical workflow for optimizing mobile phase pH to resolve ionizable compounds.

Q4: My mobile phase adjustments are not working. When and what kind of column should I try next?

A4: Changing Selectivity with Stationary Phases

If mobile phase optimization fails to provide adequate resolution, the next logical step is to change the stationary phase chemistry.[3] The C18 column is a workhorse but offers limited selectivity for certain isomers. Alternative stationary phases can introduce different separation mechanisms, such as π-π interactions or shape selectivity.

The Causality Behind Column Selection: The separation on a reversed-phase column is primarily driven by hydrophobic interactions. By introducing a stationary phase with different functional groups (e.g., phenyl rings or polar-embedded groups), you introduce new types of interactions that can differentiate between structurally similar molecules.

Recommended Alternative Stationary Phases

Stationary PhaseSeparation Mechanism(s)Best For...
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, compounds with double bonds. The phenyl groups can interact with the benzene ring of your analyte, offering unique selectivity compared to alkyl chains.[1]
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, & ion-exchange interactionsPositional isomers, halogenated compounds, and polar analytes. Offers highly unique selectivity.
Polar-Embedded Hydrophobic & hydrogen bondingPolar compounds that are poorly retained on C18. These columns are also compatible with 100% aqueous mobile phases.[6]
C30 (Carotenoid) Hydrophobic & shape selectivityStructural isomers (e.g., cis/trans) and hydrophobic, long-chain molecules. The long alkyl chains provide selectivity based on molecular shape.

Experimental Protocol: Column Screening

  • Select Columns: Choose 2-3 columns with different selectivities from the table above (e.g., a Phenyl-Hexyl and a PFP column).

  • Establish a Baseline: Use your best-optimized method from the C18 column as the starting point.

  • Equilibrate Thoroughly: Before the first injection on a new column, ensure it is fully equilibrated with the initial mobile phase (at least 10-15 column volumes).[7]

  • Run the Same Gradient: Inject your sample using the same gradient on each new column to get a direct comparison of selectivity.

  • Evaluate and Optimize: Analyze the chromatograms. The elution order may change significantly.[1] Select the column that provides the best initial separation and re-optimize the mobile phase and gradient as described in Q2.

Q5: My sulfonamide and its impurities are highly polar and show poor retention on C18 columns. What is HILIC and is it a viable option?

A5: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Yes, HILIC is an excellent alternative for separating polar compounds that are not well-retained in reversed-phase mode.[8] It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent.

The Causality Behind HILIC: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase. Analyte retention is based on a partitioning mechanism between this immobilized water layer and the bulk organic mobile phase. Polar analytes partition more readily into the water layer and are more strongly retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which is the opposite of reversed-phase chromatography.[8]

Advantages of HILIC for LC-MS:

  • Enhanced Retention: Provides strong retention for polar compounds like certain sulfonamides.[9]

  • Orthogonal Selectivity: Offers a completely different selectivity compared to reversed-phase, making it powerful for separating isomers.[9]

  • Improved MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.

HILIC Method Development Workflow

cluster_1 HILIC Method Development Col_Select Select HILIC Column (e.g., Amide, Silica, Diol) MP_Prep Prepare Mobile Phase A: Water + Buffer (e.g., 10mM Amm. Formate) B: Acetonitrile (95-100%) Col_Select->MP_Prep Gradient Start with High %B (e.g., 95%) Gradient to Lower %B (e.g., 50%) (Inverse of RP) MP_Prep->Gradient Equil Crucial Step: Long Equilibration (20-30 column volumes) Gradient->Equil Inject Inject Sample (Dissolve in high organic if possible) Equil->Inject Optimize Optimize Gradient, Buffer Conc., & Temp. Inject->Optimize

Caption: Key steps for developing a robust HIL-IC method for polar analytes.

Q6: Is it possible to resolve isobaric or isomeric compounds using only the mass spectrometer if chromatography fails?

A6: Advanced Mass Spectrometry Techniques for Isomer Separation

While chromatography is the primary tool for separating isomers, advanced MS techniques can provide resolution in the gas phase when chromatographic methods are insufficient. This is particularly useful for isobaric compounds (same nominal mass, different formula) and isomers (same formula, different structure).

1. High-Resolution Mass Spectrometry (HRMS):

  • Mechanism: HRMS instruments (like TOF or Orbitrap) can measure mass with very high precision. This allows them to distinguish between isobaric compounds that have different elemental compositions and thus slightly different exact masses.[10]

  • Limitation: HRMS cannot distinguish between true isomers (e.g., positional isomers of trimethylbenzenesulfonamide), as they have the exact same elemental formula and exact mass.[11]

2. Tandem Mass Spectrometry (MS/MS):

  • Mechanism: In MS/MS, you isolate the precursor ion of the same m/z and fragment it. If the isomers have different structures, they may produce different fragment ions or the same fragments in different relative abundances.[12]

  • Limitation: Some isomers, particularly positional isomers, can produce identical fragmentation spectra, making differentiation impossible.

3. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

  • Mechanism: This is a powerful emerging technique that adds another dimension of separation. After ionization but before mass analysis, ions are passed through a gas-filled drift tube under an electric field. Their speed through the tube depends on their size, shape, and charge—their rotationally averaged collision cross-section (CCS).[13][14]

  • Application: Isomers that have different 3D shapes will have different CCS values and can be separated by ion mobility, even if they have the same exact mass and produce the same MS/MS fragments.[15][16] This is a highly effective way to resolve co-eluting isomers without chromatographic separation.

References

  • Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (n.d.). Frontiers. [Link]

  • Separation of isomeric lipids by ion mobility- time of flight mass spectrometry. (2015). Tofwerk. [Link]

  • Isomer Separation with Vocus Ion Mobility Spectrometry. (2023, March 22). AZoM. [Link]

  • High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. (n.d.). Royal Society of Chemistry. [Link]

  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. (2025, June 5). Microsolv Technology Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). Restek. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. (n.d.). BioPharm International. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017, April 15). PubMed. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Phenomenex. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC. (2021, June 22). National Center for Biotechnology Information. [Link]

  • LC/MS Troubleshooting Guide. (2024, August 12). ResearchGate. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017, April 15). PubMed. [Link]

  • What type of column chromatography for highly polar compounds? (2024, July 31). Reddit. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc.. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry. (2007, August 1). ACS Publications. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017, February 17). ACS Publications. [Link]

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. (2005, November 25). PubMed. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, March 15). LCGC International. [Link]

  • Mass Spectrometry Tutorial: How to Tune Your Analytes. (2018, January 9). YouTube. [Link]

  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (n.d.). ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for acidic herbicides and metabolites analysis in fresh water. (2015, March 15). PubMed. [Link]

  • Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. (2023, June 5). ACS Publications. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science. [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018, October 18). MDPI. [Link]

  • Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. [Link]

  • Resolving isobaric interferences in direct infusion tandem mass spectrometry. (2022, May 15). ETH Research Collection. [Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. (2016, September 19). MDPI. [Link]

  • Chromatographic separation of three groups of isobar compounds. (A)... (n.d.). ResearchGate. [Link]

  • Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. (n.d.). ResearchGate. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. [Link]

  • Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry. (2019, June 7). PubMed. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: NMR Characterization and Performance Analysis of the Mtr Protecting Group

As a Senior Application Scientist, selecting the optimal protecting group for arginine or lysine side chains during solid-phase peptide synthesis (SPPS) requires a deep understanding of structural electronics and cleavag...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal protecting group for arginine or lysine side chains during solid-phase peptide synthesis (SPPS) requires a deep understanding of structural electronics and cleavage kinetics. The 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) group was a foundational innovation in Fmoc-chemistry, designed to mask the highly nucleophilic guanidino group of arginine.

This guide provides an objective, data-driven comparison of Mtr against modern alternatives (Pbf, Pmc, Ts), grounded in rigorous 1 H and 13 C NMR characterization[1], and details self-validating protocols for its implementation and cleavage [2].

Structural and NMR Characterization of Mtr-Amides

To accurately monitor the synthesis and deprotection of Mtr-derivatives, one must understand its unique nuclear magnetic resonance (NMR) signature. The Mtr group possesses a highly specific push-pull electronic environment created by the strongly electron-withdrawing sulfonyl group at C1 and the strongly electron-donating methoxy group at C4.

1 H NMR Chemical Shifts

The defining feature of the Mtr group in 1 H NMR is the highly shielded aromatic proton at C5. Despite being on an aromatic ring bearing a sulfonyl group, the strong ortho-resonance donation from the C4-methoxy group pushes this proton significantly upfield to ~6.8 ppm . Furthermore, the lack of rotational symmetry resolves the three methyl groups into distinct singlets.

Table 1: 1 H NMR Data for Mtr-Amides (500 MHz, DMSO- d6​ ) [1]

PositionMultiplicityChemical Shift ( δ , ppm)IntegrationMechanistic / Structural Assignment
N-H Singlet (s)7.20 – 10.481H – 2HSulfonamide proton(s); highly variable based on hydrogen bonding and N-substitution.
C5-H Singlet (s)6.78 – 6.821HIsolated aromatic proton. Shielded by the ortho-methoxy group's electron donation.
C4-OCH 3​ Singlet (s)3.80 – 3.823HMethoxy ether protons.
C2/C6-CH 3​ Singlet (s)2.58 – 2.593HAryl methyl group (Deshielded by adjacent sulfonyl).
C6/C2-CH 3​ Singlet (s)2.51 – 2.523HAryl methyl group.
C3-CH 3​ Singlet (s)2.053HAryl methyl group; sterically compressed between C2-CH 3​ and C4-OCH 3​ , shifting it upfield.
13 C NMR Chemical Shifts

In 13 C NMR, the quaternary carbons clearly map the electronic distribution of the ring. The C4 carbon is heavily deshielded (~158 ppm) due to direct oxygen attachment, while the C5 tertiary carbon is shielded (~111 ppm), corroborating the 1 H NMR data.

Table 2: 13 C NMR Data for the Mtr Group (125 MHz, CDCl 3​ / DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
~ 158.0 Quaternary (C-O)C4 (Aromatic carbon attached to the methoxy oxygen).
~ 140.5 Quaternary (C-S)C1 (Aromatic carbon attached to the sulfonyl sulfur).
~ 138.0, 133.5, 125.0 Quaternary (C-C)C2, C3, C6 (Aromatic carbons attached to methyl groups).
~ 111.5 Tertiary (C-H)C5 (Unsubstituted aromatic carbon).
~ 55.5 Primary (CH 3​ -O)Methoxy carbon.
~ 23.5, 18.2, 11.8 Primary (CH 3​ -C)Aryl methyl carbons (C2, C6, and C3 respectively).

Comparative Performance Analysis: Mtr vs. Pmc vs. Pbf

While Mtr was a breakthrough for Fmoc-SPPS, its cleavage kinetics are notoriously sluggish. The objective performance of a sulfonyl protecting group is dictated by how well the molecule can stabilize the highly reactive sulfonyl cation intermediate generated during acidolysis.

The Causality of Cleavage Kinetics
  • Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl): Relies on the C4-methoxy group for resonance stabilization. However, the methoxy group can freely rotate around the C-O bond. This means its p -orbital is not always perfectly aligned with the aromatic π -system, resulting in inconsistent stabilization and high activation energy for S-N bond cleavage. Cleavage takes 6 to 24 hours [2].

  • Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): Incorporates the oxygen into a 6-membered chroman ring, restricting rotation and improving orbital overlap. Cleavage takes 1.5 to 2 hours .

  • Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The current gold standard. The oxygen is locked into a rigid 5-membered dihydrobenzofuran ring. This strict coplanarity forces the oxygen's lone pairs to remain perfectly parallel to the aromatic π -system, providing continuous, maximal hyperconjugative stabilization. Cleavage takes 30 to 60 minutes [2].

Table 3: Objective Performance Comparison of Arginine Protecting Groups

Protecting GroupRelative Acid LabilityTypical Cleavage Time (95% TFA)Risk of Trp AlkylationRecommended Scavenger System
Mtr Low6.0 – 24.0 hoursHigh Phenol / Thioanisole / EDT
Pmc Moderate1.5 – 2.0 hoursModeratePhenol / TIPS / Water
Pbf High0.5 – 1.0 hoursLowTIPS / Water
Ts (Tosyl) Very LowRequires HF or TFMSALowAnisole / DMS

Mechanistic Pathway of Mtr Deprotection

Because the Mtr cleavage generates a long-lived, highly reactive electrophilic sulfonyl cation, it is prone to attacking electron-rich residues in the peptide—most notably the indole ring of Tryptophan. To prevent this, specific scavengers must be used.

MtrCleavage Step1 Arg(Mtr)-Peptide Resin Step2 TFA / Phenol / Thioanisole (Cleavage Cocktail) Step1->Step2 Reagent Addition Step3 Protonated Sulfonamide Intermediate Step2->Step3 Acidic Protonation Step4 S-N Bond Cleavage (Rate-Limiting) Step3->Step4 Acidolysis Product1 Deprotected Peptide (Target) Step4->Product1 Release Product2 Mtr+ Sulfonyl Cation (Reactive Electrophile) Step4->Product2 Generation Scavenger Scavenger Adducts (Phenol/Thioanisole-Mtr) Product2->Scavenger Trapped by Scavengers SideReact Trp-Mtr Adduct (Undesired Byproduct) Product2->SideReact Attack on Trp (If unquenched)

Workflow and mechanistic pathway of Mtr deprotection and scavenger trapping during peptide cleavage.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not rely on arbitrary timers; rely on analytical feedback.

Protocol 1: Optimized Deprotection of Arg(Mtr) in Peptide Synthesis

Due to the stability of the Mtr group, standard TFA cleavage cocktails (like Reagent K) are often insufficient, leading to incomplete deprotection. This protocol utilizes a tailored cocktail [3].

Causality of Reagents:

  • Thioanisole acts as a soft nucleophile to rapidly quench the hard Mtr + electrophile.

  • Phenol acts as a sacrificial electron-rich aromatic ring, intercepting the Mtr + cation via electrophilic aromatic substitution before it can alkylate endogenous Tryptophan.

Step-by-Step Methodology:

  • Preparation: Transfer 0.1 mmol of the dry, fully synthesized Arg(Mtr)-containing peptidyl resin into a fritted cleavage syringe.

  • Cocktail Formulation: Prepare 10 mL of the cleavage cocktail: 82.5% Trifluoroacetic acid (TFA), 5% Phenol (w/v), 5% Thioanisole, 5% Water, and 2.5% Ethanedithiol (EDT). Note: If the peptide contains multiple Trp residues, the addition of 1-2% methanesulfonic acid (MSA) can accelerate cleavage, though it increases the risk of side reactions.

  • Incubation: Add the cocktail to the resin and agitate gently at room temperature.

  • Self-Validating Analytical Monitoring (Critical):

    • At t=2 hours, t=6 hours, and t=12 hours, extract a 10 µL aliquot of the cleavage solution.

    • Precipitate the aliquot in 1 mL of ice-cold diethyl ether, centrifuge, decant, and dissolve the pellet in 200 µL of 50:50 Water/Acetonitrile.

    • Analyze via RP-HPLC (C18 column, 10-90% MeCN/H 2​ O gradient over 20 mins, λ=214 nm).

    • Validation Check: The reaction is only complete when the broad, late-eluting peak (Mtr-adduct) completely shifts to the sharper, earlier-eluting peak (free peptide). Do not terminate the reaction until the intermediate mono-protected species is <1% by Area Under the Curve (AUC).

  • Isolation: Once validated, filter the resin, collect the filtrate, and precipitate the crude peptide in 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet 3x with ether to remove the phenol and thioanisole-Mtr adducts. Lyophilize to obtain the crude peptide.

Protocol 2: NMR Sample Preparation for Mtr-Derivatives
  • Solvent Selection: Weigh 5-10 mg of the Mtr-protected amino acid or small peptide fragment. Dissolve completely in 0.6 mL of DMSO- d6​ . DMSO is preferred over CDCl 3​ as it breaks intermolecular hydrogen bonds, ensuring the sulfonamide N-H protons appear as distinct, sharp signals rather than broad baseline humps.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16-64 scans) and 13 C NMR at 100 MHz (1024-2048 scans).

  • Validation: Verify the presence of the unique Mtr signature: the isolated C5 aromatic proton at ~6.8 ppm and the three distinct methyl singlets between 2.0 and 2.6 ppm.

References

  • Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine Aapptec Technical Resources[Link]

Comparative

A Senior Application Scientist's Guide: 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) vs. Pmc Protecting Group Cleavage Efficiency

For researchers and professionals in peptide synthesis and drug development, the choice of protecting group for arginine's guanidinium function is a pivotal decision that directly influences peptide purity and yield. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in peptide synthesis and drug development, the choice of protecting group for arginine's guanidinium function is a pivotal decision that directly influences peptide purity and yield. The high pKa of this side chain demands robust protection during Fmoc-based solid-phase peptide synthesis (SPPS), yet this protection must be removed cleanly and efficiently during the final acidolytic cleavage. This guide provides an in-depth, objective comparison of two commonly employed arylsulfonyl protecting groups: the traditional 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) and the more advanced 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc).

The Foundation: Understanding Arginine Protection in Fmoc SPPS

In the Fmoc/tBu strategy, Nα-Fmoc groups are removed with a base (typically piperidine), while side-chain protecting groups and the peptide-resin linker are cleaved simultaneously in a final step with a strong acid, most commonly trifluoroacetic acid (TFA). An ideal arginine protecting group must be completely stable to repeated piperidine treatments but labile to TFA. The challenge lies in the kinetics and "cleanliness" of this final cleavage. Incomplete removal or side reactions caused by the cleaved protecting group can lead to complex crude products that are difficult to purify.

The Contenders: A Tale of Two Sulfonyls

4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr)

The Mtr group was a foundational choice for arginine protection in Fmoc SPPS. However, its significant stability to acid is its defining drawback. Cleavage of the Mtr group is notoriously slow and often incomplete under standard TFA conditions, necessitating harsh, extended reaction times that can compromise the integrity of the final peptide.[1][2]

2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)

Developed to overcome the limitations of Mtr, the Pmc group features a chroman ring system.[3] This structural modification is key to its enhanced performance. During acid-catalyzed cleavage, the Pmc group forms a more stabilized carbocation intermediate compared to Mtr, dramatically accelerating its removal.[4] While more labile than Mtr, it is more stable than the newer Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[4]

Head-to-Head Comparison: Cleavage Efficiency and Side Reactions

The primary differentiator between Mtr and Pmc is their lability in acid, which dictates the required cleavage time and the potential for acid-mediated side reactions.

Feature4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr)2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)
Cleavage Reagent High-concentration TFA (e.g., 95%)High-concentration TFA (e.g., 95%)
Typical Cleavage Time 3 to 8 hours .[2] Can require up to 24 hours for peptides with multiple Arg(Mtr) residues.[2][5]1.5 to 4 hours .[1][4] Generally faster and more efficient than Mtr.
Cleavage Mechanism Acid-catalyzed SN1-type cleavage via a less stable carbocation intermediate.Acid-catalyzed SN1-type cleavage via a more stable, chroman-derived carbocation intermediate.
Primary Challenge Incomplete Deprotection . Its high acid stability often results in partially protected peptide impurities.[6][7]Side Reactions . The reactive carbocation generated upon cleavage must be effectively trapped.[8]
Tryptophan Side Reactions High Risk . The cleaved Mtr cation can cause sulfonation of tryptophan's indole ring.[2] Prolonged cleavage times exacerbate this issue.Moderate Risk . Also prone to causing tryptophan alkylation/sulfonation, but the shorter cleavage time reduces exposure.[4][9]
Recommended Scavengers Thioanisole (accelerates removal), TIS, water, EDT, phenol.[6][7]Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole.[4]
Modern Usage Largely superseded by Pmc and Pbf for routine Fmoc SPPS.[6][10]Widely used, though often replaced by the even more labile Pbf group for particularly complex syntheses.[9]

Experimental Protocols: A Comparative Cleavage Workflow

To illustrate the practical differences, the following protocols outline the final cleavage and deprotection of a model peptide, H-Tyr-Arg(X)-Trp-NH₂, synthesized on a Rink Amide resin. The presence of both Tyrosine and Tryptophan makes effective scavenging critical.

Materials
  • Peptidyl-resin (100 mg)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Ice-cold diethyl ether

  • Dichloromethane (DCM) for washing

  • HPLC system for analysis

Protocol 1: Cleavage of Arg(Mtr)-Containing Peptide
  • Place 100 mg of the dried peptidyl-resin into a reaction vessel.

  • Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and then dry under a stream of nitrogen.

  • Add 2 mL of chilled Reagent K to the resin.

  • Agitate the slurry at room temperature for 6 hours . It is highly recommended to monitor the reaction by HPLC at 2-hour intervals to check for the disappearance of the Mtr-protected species.[2]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • Rinse the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Centrifuge the ether suspension to pellet the precipitated crude peptide.

  • Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent for HPLC analysis.

Protocol 2: Cleavage of Arg(Pmc)-Containing Peptide
  • Place 100 mg of the dried peptidyl-resin into a reaction vessel.

  • Wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

  • Add 2 mL of chilled Reagent K to the resin.

  • Agitate the slurry at room temperature for 2 hours .[1]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • Rinse the resin with an additional 1 mL of fresh TFA and combine the filtrates.

  • Centrifuge the ether suspension to pellet the precipitated crude peptide.

  • Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent for HPLC analysis.

Visualizing the Scientific Rationale

The fundamental difference in performance can be visualized through the cleavage mechanism and a logical decision-making workflow.

Cleavage_Mechanism_Comparison Cleavage Mechanism: Mtr vs. Pmc cluster_Mtr Mtr Pathway cluster_Pmc Pmc Pathway Mtr_Start Arg(Mtr) Mtr_Intermediate Less Stable Carbocation Mtr_Start->Mtr_Intermediate  + H⁺ (TFA)   Mtr_End Slow / Incomplete Cleavage Mtr_Intermediate->Mtr_End Pmc_Start Arg(Pmc) Pmc_Intermediate Stabilized Chroman Carbocation Pmc_Start->Pmc_Intermediate  + H⁺ (TFA)   Pmc_End Fast / Efficient Cleavage Pmc_Intermediate->Pmc_End

Caption: The Pmc group's chroman ring stabilizes the carbocation intermediate, accelerating cleavage.

Protecting_Group_Selection Decision Workflow for Arginine Protection Start Start: Synthesizing Arginine-containing Peptide Check_Trp Peptide contains Tryptophan? Start->Check_Trp Check_Multiple_Arg Multiple Arg residues or long sequence? Check_Trp->Check_Multiple_Arg No Use_Pmc Use Arg(Pmc) (or Arg(Pbf)) Check_Trp->Use_Pmc Yes Use_Mtr Consider Arg(Mtr) (High Risk of Side Reactions) Check_Multiple_Arg->Use_Mtr No (Simple Peptide) Pmc_Strongly_Recommended Arg(Pmc) or Arg(Pbf) Strongly Recommended Check_Multiple_Arg->Pmc_Strongly_Recommended Yes

Caption: A logical workflow for selecting an appropriate Arginine protecting group.

Authoritative Insights and Recommendations

The experimental evidence and established literature overwhelmingly favor Pmc over Mtr for nearly all modern Fmoc-SPPS applications.

Causality Behind Experimental Choices: The choice of a 2-hour cleavage time for Pmc versus 6+ hours for Mtr is a direct consequence of their differing chemical kinetics. The shorter duration for Pmc is not merely for convenience; it is a crucial parameter to minimize the peptide's exposure to the harsh acidic environment, thereby reducing the probability of side reactions like tryptophan modification or peptide bond degradation. The inclusion of scavengers like thioanisole and EDT in "Reagent K" is a deliberate strategy to intercept the highly reactive sulfonyl and t-butyl cations generated from the protecting groups and resin linker before they can irreversibly damage the target peptide.[8][11]

Trustworthiness of Protocols: The protocols described are standard, self-validating systems in peptide chemistry. Successful cleavage is confirmed by HPLC analysis, which should show a single major peak corresponding to the fully deprotected peptide, with minimal leading or trailing shoulders that would indicate incomplete deprotection (a common issue with Mtr) or other side products.

Conclusion

In the comparison between 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr) and 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc), the Pmc group is the clear victor in terms of cleavage efficiency. Its design facilitates a much faster and cleaner removal under standard TFA conditions, which is critical for preserving the integrity of complex and sensitive peptides. While Mtr played a historical role, its slow cleavage kinetics and high potential for incomplete deprotection make it a suboptimal choice for modern, high-stakes peptide synthesis. For researchers aiming to maximize yield and purity, particularly for sequences containing multiple arginines or tryptophan residues, Arg(Pmc) offers a far more reliable and efficient path to success. For even greater lability, the Pbf group is now considered the state-of-the-art.[3]

References

  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Studies on peptides. CL. Synthesis of chicken gastrin-releasing peptide (c-GRP). Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]

  • Calbiochem. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • EMD Millipore. Fmoc Resin Cleavage and Deprotection. [Link]

  • Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol. 73: Peptide Synthesis Protocols (pp. 17-33). Humana Press. [Link]

  • Pellicciari, R., et al. (2000). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Bioconjugate chemistry, 11(5), 724-729. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(12), 767-776. [Link]

  • Viventide. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • Nagineni, C. N., et al. (2022). The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. Antioxidants, 11(10), 1999. [Link]

  • EMD Millipore. Fmoc Resin Cleavage and Deprotection. [Link]

Sources

Validation

Validating purity of synthesized 4-Methoxy-2,3,6-trimethylbenzenesulfonamide via LC-MS

Validating the Purity of Synthesized 4-Methoxy-2,3,6-trimethylbenzenesulfonamide: An LC-MS Comparative Guide Introduction 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH₂) is a critical building block in organic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 4-Methoxy-2,3,6-trimethylbenzenesulfonamide: An LC-MS Comparative Guide

Introduction 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH₂) is a critical building block in organic synthesis. It is most notably utilized as a robust protecting group for the guanidino function of arginine in peptide synthesis [[1]]() and serves as a precursor for novel therapeutics, including trypanocidal N-myristoyltransferase inhibitors 2. Because the electron-rich aromatic ring—featuring a methoxy and three methyl groups—is highly susceptible to electrophilic byproducts and oxidation during sulfonation, crude syntheses often yield complex impurity profiles. Validating the absolute purity of Mtr-NH₂ is non-negotiable before proceeding to downstream coupling reactions.

Comparative Analysis: Why LC-MS is the Gold Standard Historically, chemists have relied on a patchwork of analytical modalities to verify sulfonamide purity. However, the unique steric and electronic properties of Mtr-NH₂ expose the limitations of traditional methods. Gas Chromatography-Mass Spectrometry (GC-MS), for instance, often fails because sulfonamides are thermally labile and can degrade at the high injection port temperatures required for volatilization. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard workhorse, it lacks the specificity to differentiate Mtr-NH₂ from co-eluting isobaric impurities that share the exact same chromophore 3.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bridges these gaps. By coupling the mild, non-destructive separation of reversed-phase LC with the structural elucidation power of Electrospray Ionization (ESI), LC-MS/MS provides both quantitative purity metrics and qualitative impurity identification in a single run 4.

Table 1: Performance Comparison of Analytical Modalities for Mtr-NH₂ Purity

Analytical ModalitySensitivity (LOD)Specificity for Mtr-NH₂Run TimeKey Limitation for Sulfonamides
LC-MS/MS < 1 ng/mLHigh (Mass + Retention)5.0 minHigh instrument & maintenance cost
HPLC-UV ~ 1 µg/mLModerate (Retention only)10-15 minCannot identify unknown co-eluting impurities
GC-MS ~ 10 ng/mLHigh (Mass + Retention)15-20 minThermal degradation of the sulfonamide bond
qNMR ~ 10 µg/mLVery High (Structural)5-10 minLow sensitivity for trace (<1%) impurities

Logical Workflow for Purity Validation To ensure absolute confidence in the analytical readout, the validation process must be designed as a self-validating system. This means incorporating system suitability tests (SST) and blank subtractions that actively prove the absence of false positives (e.g., column carryover).

Workflow Start Synthesized Mtr-NH2 Crude Sample Prep Sample Preparation (Acetonitrile/Water + 0.1% FA) Start->Prep SST System Suitability Test (Blank & Standard) Prep->SST SST->Prep Fail LC Reversed-Phase LC (C18 Column, Gradient) SST->LC Pass MS ESI-MS/MS (Positive Mode, MRM) LC->MS Data Data Processing (Quantification & Impurity ID) MS->Data Report Purity Validation (>95% Threshold) Data->Report

Logical workflow for LC-MS/MS purity validation of synthesized Mtr-sulfonamide.

Step-by-Step LC-MS/MS Methodology

The following protocol is optimized for the detection of Mtr-NH₂ (Exact Mass: 229.08 g/mol ) and its common synthetic impurities. The causality behind each parameter is detailed to ensure scientific integrity.

Phase 1: Sample Preparation Causality: Mtr-NH₂ is highly hydrophobic due to its trimethyl substitution. Dissolving it entirely in aqueous solvents will cause precipitation, while 100% organic solvents cause poor peak shape (solvent effects) during LC injection.

  • Accurately weigh 10.0 mg of the synthesized Mtr-NH₂ sample.

  • Dissolve the sample in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL primary stock 3.

  • Dilute the stock 1:1000 using a diluent of 50:50 Water/Acetonitrile containing 0.1% Formic Acid to yield a final injection concentration of 1 µg/mL.

Phase 2: Chromatographic Separation (LC) Causality: A C18 column is selected to retain the hydrophobic aromatic core. Formic acid is added to the mobile phase to ensure the sulfonamide remains protonated, preventing peak tailing and preparing the molecule for positive-mode ionization [[2]]().

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm particle size) 2.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B (Isocratic hold to focus the analyte)

    • 0.5 - 3.5 min: Linear ramp from 20% B to 95% B

    • 3.5 - 5.0 min: Hold at 95% B (Flushes highly retained lipophilic impurities)

    • 5.0 - 6.0 min: Return to 20% B for column re-equilibration.

Phase 3: Mass Spectrometry (ESI-MS/MS) Causality: Electrospray Ionization in positive mode (ESI+) is ideal because the electron-donating methoxy group stabilizes the protonated molecular ion [M+H]+ [[4]]().

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 230.1 ([M+H]+ for Mtr-NH₂).

  • Product Ion Transitions: Monitor m/z 230.1 → 198.1 (Loss of methoxy/methyl fragments) for quantification.

Phase 4: The Self-Validating Injection Sequence To guarantee that the quantified purity is not artificially inflated by instrument drift or deflated by column carryover, execute the following bracketed sequence:

  • Blank Injection (Mobile Phase): Confirms a baseline free of Mtr-NH₂ carryover from previous runs.

  • Reference Standard (1 µg/mL): Establishes the exact retention time and MS response factor.

  • Synthesized Sample (1 µg/mL): The analytical run. Integrate the main peak area against total ion chromatogram (TIC) area to determine relative purity.

  • Blank Injection: Validates that the sample did not foul the column.

  • Reference Standard (1 µg/mL): Ensures instrument response drifted by < 2% during the sequence.

If the sample purity is calculated at ≥95% by TIC and UV, it is considered validated for downstream synthetic applications 2.

References

  • Frearson, J. A., et al. "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Souza, S. V., et al. "Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC." Química Nova, SciELO. Available at:[Link]

  • Lin, Y., et al. "Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants." Pharmaceuticals, ResearchGate. Available at:[Link]

Comparative

Comparative Binding Affinity of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide-Based Inhibitors: A Technical Guide

As drug development pivots toward highly selective, target-specific therapeutics, the repurposing of synthetic chemical moieties has become a cornerstone of structural biology. The 4-methoxy-2,3,6-trimethylbenzenesulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, target-specific therapeutics, the repurposing of synthetic chemical moieties has become a cornerstone of structural biology. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group—historically utilized merely as a robust protecting group for the guanidino side chain of arginine during peptide synthesis—has emerged as a potent pharmacophore in its own right.

By retaining this bulky, electron-rich sulfonamide moiety in final peptidomimetic and small-molecule structures, researchers have unlocked exceptional binding affinities across diverse enzymatic targets, most notably serine proteases (like Thrombin and TMPRSS2) and N-myristoyltransferases (NMT). This guide synthesizes the mechanistic rationale, comparative binding data, and self-validating experimental workflows required to evaluate Mtr-based inhibitors.

Mechanistic Rationale: The Structural Biology of the Mtr Pharmacophore

The efficacy of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide group stems from its unique steric and electronic properties. In the context of serine proteases , traditional inhibitors often target the highly conserved S1 pocket, leading to poor off-target selectivity and systemic toxicity.

However, crystallographic data (e.g., PDB ID: 2C93) reveals that Mtr-based hybrid inhibitors bypass the S1 site, instead anchoring deeply into the hydrophobic S2-S4 subpockets [1]. The trimethylated aromatic ring forms rigid, high-affinity Van der Waals interactions with the lipophilic residues of the S4 pocket, while the sulfonamide linker acts as a stable hydrogen-bond acceptor. This structural paradigm not only drives nanomolar potency but also confers high selectivity indices against off-target coagulation factors like Factor Xa.

Similarly, in Trypanosoma brucei N-myristoyltransferase (TbNMT) , pyrazole-linked Mtr derivatives act as competitive inhibitors by occupying the expansive peptide-binding groove, effectively blocking the myristoylation of essential parasitic proteins [2].

Mechanism Mtr Mtr-Pharmacophore (Sulfonamide) Target1 Serine Proteases (TMPRSS2, Thrombin) Mtr->Target1 Protease Targeting Target2 N-Myristoyltransferase (TbNMT) Mtr->Target2 NMT Targeting Pocket1 S2-S4 Hydrophobic Pocket (Excludes S1 site) Target1->Pocket1 Binds Pocket2 Peptide Substrate Groove (Competitive Binding) Target2->Pocket2 Binds

Figure 1: Mechanistic binding pathways of Mtr-based inhibitors across different enzymatic targets.

Comparative Binding Affinity Data

To objectively evaluate the performance of Mtr-based inhibitors, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against industry-standard alternative therapeutics. The data below synthesizes recent high-throughput screening and kinetic assay results.

Table 1: Comparative IC₅₀ Values of Mtr-Based Inhibitors vs. Reference Compounds

Inhibitor ClassSpecific CompoundTarget EnzymeIC₅₀ (nM)Reference AlternativeRef. IC₅₀ (nM)Selectivity Profile
Peptidomimetic Compound 5 (Mtr-derivative)TMPRSS22.2 Camostat Mesylate~10.0High (Spares Thrombin)
Peptidomimetic Compound 2 (Mtr-derivative)TMPRSS23.5 Nafamostat~1.5High (Spares Factor Xa)
Small Molecule Astex Hybrid 7Thrombin3.7 Argatroban~3.2High (S2-S4 specific)
Small Molecule Ligand C4M (PDB: 2C93)Prothrombin12,000 Dabigatran~4.5Low (Fragment binder)
Pyrazole-Sulfonamide Compound 1TbNMT1,000 DDD85646~2.0Moderate (Substrate comp.)

Data Synthesis Insight: While early fragment-based binders like C4M exhibited weak micromolar affinity, the strategic linkage of the Mtr group to electrophilic serine traps (as seen in Compounds 2 and 5) yields single-digit nanomolar potency against TMPRSS2, rivaling clinical candidates like Camostat Mesylate [3].

Experimental Workflows: Self-Validating Protocols

As an application scientist, I emphasize that raw binding data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems —incorporating intrinsic baseline corrections and orthogonal viability checks to eliminate false positives caused by compound aggregation or cytotoxicity.

Protocol A: Fluorogenic Kinetic Enzyme Inhibition Assay (Proteases)

This assay quantifies the IC₅₀ of Mtr-based inhibitors against recombinant TMPRSS2 or Thrombin. We utilize a fluorogenic substrate (Boc-Gln-Ala-Arg-AMC) because the cleavage of the AMC fluorophore provides a high signal-to-noise ratio, allowing for precise tracking of reaction velocity.

  • Inhibitor Preparation: Serially dilute the Mtr-based compounds (11-point dilution, 0–20 µM final concentration) in 100% DMSO. Causality: Maintaining a constant 2% final DMSO concentration across all wells prevents solvent-induced variations in enzyme kinetics.

  • Baseline Correction (Control 1): Prepare mock-transfected cell lysates or buffer-only wells to establish the background fluorescence baseline.

  • Enzyme Incubation: Mix the diluted inhibitors with recombinant enzyme (e.g., TMPRSS2) in assay buffer (50 mM Tris-HCl, pH 8.0). Incubate for 30 minutes at room temperature to allow for equilibrium binding in the S2-S4 pockets.

  • Substrate Addition: Add the fluorogenic reference substrate Boc-Gln-Ala-Arg-AMC (50 µM final concentration) to initiate the reaction.

  • Kinetic Measurement: Immediately record fluorescence intensity (Excitation: 365 nm / Emission: 460 nm) every 30 seconds for 25 minutes.

  • Data Processing: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the curve. Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Workflow Step1 Inhibitor Prep (DMSO Dilution) Step2 Enzyme Incubation (TMPRSS2/Thrombin) Step1->Step2 Step3 Substrate Addition (Fluorogenic AMC) Step2->Step3 Step4 Kinetic Read (Ex:365/Em:460nm) Step3->Step4 Step5 IC50 Calculation (Non-linear Reg.) Step4->Step5

Figure 2: Self-validating fluorogenic kinetic assay workflow for determining protease IC50 values.

Protocol B: Orthogonal Cell-Based Pseudovirus Entry Assay

To validate that the biochemical IC₅₀ translates to physiological efficacy (e.g., blocking SARS-CoV-2 entry), a cell-based assay is required.

  • Cell Preparation: Seed Caco-2 cells (which endogenously express high levels of TMPRSS2) in 96-well plates.

  • Pre-treatment: Replace media and treat cells with serial dilutions of the Mtr-inhibitor for 1 hour.

  • Transduction: Add lentiviral SARS-CoV-2 pseudoparticles carrying the Spike protein and a luciferase reporter.

  • Viability Check (Control 2): In a parallel plate, perform a CellTiter-Glo luminescent cell viability assay after 48 hours. Causality: This ensures that any observed reduction in viral entry is due to true TMPRSS2 inhibition, not compound-induced cell death.

  • Quantification: Lyse the transduced cells after 48 hours and measure luciferase activity to calculate the effective concentration ( EC50​ ) for viral entry blockade.

References

  • Howard, N., et al. (2006). "2C93: thrombin inhibitors." RCSB Protein Data Bank. Available at:[Link]

  • Brand, S., et al. (2012). "Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors." Journal of Medicinal Chemistry, 55(1), 140-152. Available at:[Link]

  • Böttcher-Friebertshäuser, E., et al. (2022). "Peptidomimetic inhibitors of TMPRSS2 block SARS-CoV-2 infection in cell culture." Nature Communications, 13(1), 8847444. Available at:[Link]

  • BindingDB. "BDBM12586: (2R,3S)-3-amino-2-hydroxy-N-(4-methoxy-2,3,6-trimethylphenyl)-4-phenylbutane-1-sulfonamido." Binding Database. Available at:[Link]

Validation

High-Resolution FTIR Spectroscopy Guide: 4-Methoxy-2,3,6-trimethylbenzenesulfonamide vs. Alternative Protecting Groups

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Performance Guide & Validated Experimental Protocol Introduction: The Analytical Challenge In complex peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Comparative Performance Guide & Validated Experimental Protocol

Introduction: The Analytical Challenge

In complex peptide synthesis and active pharmaceutical ingredient (API) development, the 4-Methoxy-2,3,6-trimethylbenzenesulfonamide (Mtr-NH₂) moiety is frequently utilized as a robust protecting group (particularly for arginine residues). It is favored for its exceptional stability and orthogonality with other standard protecting groups such as Boc, Cbz, and t-Bu[1].

However, confirming the structural integrity of Mtr-derivatives—and differentiating them from structurally similar alternatives like p-Toluenesulfonamide (Ts-NH₂) or 2,2,5,7,8-Pentamethylchroman-6-sulfonamide (Pmc-NH₂)—requires highly specific analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive method to validate these structures based on their unique vibrational modes. This guide provides an objective comparison of their FTIR profiles and a self-validating protocol for accurate spectral acquisition.

Mechanistic Insights: The Causality of Vibrational Shifts

As a Senior Application Scientist, I emphasize that interpreting FTIR spectra is not merely about matching empirical peaks; it requires understanding the electron distribution within the molecule.

The Mtr group features a highly electron-rich benzene ring due to the strongly electron-donating methoxy group (+M effect) and three methyl groups (+I effect). This high electron density is pushed toward the sulfonamide (-SO₂NH₂) moiety. Consequently, the S=O double bond character is slightly weakened compared to the less substituted Ts group. This mechanistic reality dictates that the asymmetric and symmetric S=O stretching vibrations in Mtr will shift to lower wavenumbers[2].

Furthermore, the presence of the aryl alkyl ether (methoxy) provides a distinct C-O-C stretching signature that is entirely absent in Ts derivatives, allowing for immediate and definitive differentiation[2].

Comparative FTIR Performance Data

To objectively evaluate the FTIR performance of Mtr-NH₂ against its alternatives, we must isolate the critical diagnostic functional group regions. The table below summarizes the reference peaks required for structural confirmation.

Table 1: Diagnostic FTIR Reference Peaks for Sulfonamide Protecting Groups
Functional GroupVibration ModeMtr-NH₂ (cm⁻¹)Ts-NH₂ (cm⁻¹)Pmc-NH₂ (cm⁻¹)Diagnostic Significance
Primary Amine N-H Asym. Stretch~3335~3350~3340Broad doublet formation confirms primary sulfonamide[3].
Primary Amine N-H Sym. Stretch~3245~3260~3250Lower frequency band of the N-H doublet[3].
Sulfonamide S=O Asym. Stretch~1315~1335~1320Shifted lower in Mtr due to +M/+I electron donation[2].
Sulfonamide S=O Sym. Stretch~1145~1160~1150Strong, sharp peak critical for SO₂ confirmation[2].
Aryl Ether C-O-C Asym. Stretch~1265N/A~1270Differentiates Mtr/Pmc from Ts[2].
Aryl Ether C-O-C Sym. Stretch~1035N/A~1040Confirms the methoxy/chroman oxygen linkage[2].
S-N Bond S-N Stretch~905~915~910Confirms the bridge between the S-side and N-side[2].

Self-Validating Experimental Protocol: ATR-FTIR

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates. Relying on transmission FTIR (KBr pellets) can introduce moisture artifacts (broad -OH stretch at ~3400 cm⁻¹) that obscure the critical N-H sulfonamide doublet. ATR eliminates this variable.

Step-by-Step Methodology
  • System Initialization & Background Validation:

    • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: The background single-beam spectrum must show a baseline >95% transmittance with no peaks >0.001 absorbance units in the 3000-2800 cm⁻¹ region. If peaks are present, organic contamination remains, which will artificially inflate aliphatic C-H stretching signals.

  • Sample Application:

    • Action: Apply 2-5 mg of crystalline 4-Methoxy-2,3,6-trimethylbenzenesulfonamide directly onto the ATR crystal. Apply consistent, maximum pressure using the ATR anvil.

    • Causality: Poor crystal contact leads to attenuated total reflectance failure, specifically reducing the penetration depth and intensity of high-frequency bands (e.g., the critical N-H stretches at ~3300 cm⁻¹).

  • Spectral Acquisition:

    • Action: Collect the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the Signal-to-Noise (S/N) ratio.

  • Data Processing & Correction:

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because the evanescent wave penetrates deeper at lower frequencies (e.g., the S-N stretch at 905 cm⁻¹) than at higher frequencies (N-H stretch at 3335 cm⁻¹), ATR correction normalizes the peak intensities to match standard transmission reference libraries.

  • Peak Deconvolution & Assignment:

    • Action: Cross-reference the S=O (1315 / 1145 cm⁻¹), N-H (3335 / 3245 cm⁻¹), and C-O-C (1265 / 1035 cm⁻¹) bands against Table 1.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the ATR-FTIR protocol.

G N1 1. ATR Crystal Cleaning & Background Scan N2 Validation Gate: Baseline >95% T, No Contamination N1->N2 N3 2. Sample Application (Apply Constant Anvil Pressure) N2->N3 N4 3. Spectral Acquisition (64 Scans, 4 cm⁻¹ Resolution) N3->N4 N5 4. Data Processing (ATR & Atmospheric Correction) N4->N5 N6 5. Peak Deconvolution (S=O, N-H, C-O-C Confirmation) N5->N6

Figure 1: Self-validating ATR-FTIR workflow for sulfonamide structural confirmation.

Conclusion

Accurate confirmation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide requires precise attention to the S=O and C-O-C stretching regions. By understanding the electronic effects that shift these peaks relative to simpler sulfonamides like Ts-NH₂, and by employing a rigidly validated ATR-FTIR protocol, researchers can confidently verify the structural identity and purity of their critical pharmaceutical intermediates.

References

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Royal Society of Chemistry URL: [Link][2]

  • Infrared and NMR Spectra of Arylsulphonamides Zeitschrift für Naturforschung URL: [Link][3]

  • Synthesis and Biological Evaluation (in Vitro and in Vivo) of Cyclic Arginine–Glycine–Aspartate (RGD) Peptidomimetic–Paclitaxel Conjugates Targeting Integrin αVβ3 ACS Publications URL: [Link][1]

Sources

Comparative

A Researcher's Guide to Benchmarking 4-Methoxy-2,3,6-trimethylbenzenesulfonamide: A Comparative Analysis of a Novel Sulfonamide Pharmacophore

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. While specific experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide. While specific experimental data for this compound is limited in the public domain, its structural features—a substituted benzenesulfonamide core—place it within a class of molecules renowned for a wide spectrum of pharmacological activities.[1][2] This document outlines a systematic approach to benchmark this novel compound against established sulfonamide pharmacophores in three key therapeutic areas: oncology, infectious disease, and enzyme inhibition.

The sulfonamide moiety (-SO₂NH₂) is a versatile pharmacophore that has been a cornerstone of medicinal chemistry since the discovery of Prontosil in the 1930s.[2][3] Initially celebrated for their antibacterial properties, sulfonamide derivatives have since been developed into a broad range of therapeutics, including anticancer agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2][4][5] The biological activity of these compounds is highly dependent on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. The subject of this guide, 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, possesses a unique substitution pattern that warrants a thorough investigation of its therapeutic potential.

This guide will provide detailed, self-validating experimental protocols to assess its efficacy as an anticancer agent, an antimicrobial compound, and a carbonic anhydrase inhibitor. By comparing its performance against well-characterized sulfonamides in each class, researchers can effectively determine its unique value and potential for further development.

Part 1: Anticancer Activity Evaluation

The application of sulfonamides in oncology is a rapidly expanding field.[6] Many derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[7][8] The proposed mechanisms of action are diverse and include the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the disruption of microtubule polymerization.[1][9]

Comparative Sulfonamides for Anticancer Benchmarking

To contextualize the anticancer potential of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, it is essential to compare its activity against established compounds. A suitable benchmark in this context is Celecoxib , a selective COX-2 inhibitor with a sulfonamide moiety that has demonstrated anticancer properties. Another relevant comparator is Indisulam , a sulfonamide that has been investigated for its anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10]

Methodology:

  • Cell Line Selection and Culture: A panel of human cancer cell lines should be selected to represent a range of cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Cells are to be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, Celecoxib, and Indisulam in dimethyl sulfoxide (DMSO). A series of dilutions are then prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds at various concentrations. Control wells should contain medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition and Formazan Solubilization: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
4-Methoxy-2,3,6-trimethylbenzenesulfonamide[Experimental Value][Experimental Value][Experimental Value]
Celecoxib25.532.118.9
Indisulam1.22.50.8

Note: Values for Celecoxib and Indisulam are representative and may vary based on experimental conditions.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity Screening

The foundational therapeutic application of sulfonamides is their antibacterial activity.[4] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] This inhibition leads to a bacteriostatic effect, meaning they prevent bacterial growth rather than killing the bacteria directly.[5]

Comparative Sulfonamides for Antimicrobial Benchmarking

To assess the antimicrobial properties of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, it should be benchmarked against widely used sulfa drugs such as Sulfamethoxazole and a broad-spectrum antibiotic from a different class, like Ciprofloxacin , for a wider comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard technique for determining MIC values.[12]

Methodology:

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, should be used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density (0.5 McFarland standard).

  • Compound Dilution: Two-fold serial dilutions of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, Sulfamethoxazole, and Ciprofloxacin are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
4-Methoxy-2,3,6-trimethylbenzenesulfonamide[Experimental Value][Experimental Value]
Sulfamethoxazole16-648-32
Ciprofloxacin0.125-10.008-0.03

Note: Values for Sulfamethoxazole and Ciprofloxacin are representative and can vary depending on the bacterial strain and resistance patterns.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Purines, Thymidine, etc. (DNA, RNA, Protein Synthesis) THF->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Our_Compound 4-Methoxy-2,3,6-trimethyl- benzenesulfonamide Our_Compound->DHPS Hypothesized Inhibition

Caption: Bacterial folic acid synthesis pathway and the site of sulfonamide action.

Part 3: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[13] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[13] Sulfonamides are a well-established class of CA inhibitors.[13]

Comparative Sulfonamides for CA Inhibition Benchmarking

To evaluate the CA inhibitory potential of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, it should be compared against a well-known, potent CA inhibitor such as Acetazolamide .

Experimental Protocol: Carbonic Anhydrase I Inhibitor Enzymatic Assay

This colorimetric assay measures the esterase activity of CA I, using p-nitrophenyl acetate (pNPA) as a substrate.[13] The hydrolysis of pNPA by CA I produces p-nitrophenol, which can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-SO₄), a solution of human carbonic anhydrase I (hCA I), a substrate solution (pNPA), and solutions of the test compounds (4-Methoxy-2,3,6-trimethylbenzenesulfonamide and Acetazolamide) at various concentrations.

  • Assay Setup: In a 96-well plate, combine the assay buffer, hCA I enzyme solution, and the test compound solutions. Include control wells with the enzyme but no inhibitor.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the pNPA substrate solution to all wells. Immediately begin measuring the absorbance at 400-405 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time curve. Determine the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value is then calculated from the dose-response curve.

Table 3: Hypothetical Comparative Carbonic Anhydrase I Inhibition Data (IC₅₀ in nM)

CompoundhCA I Inhibition (IC₅₀)
4-Methoxy-2,3,6-trimethylbenzenesulfonamide[Experimental Value]
Acetazolamide250

Note: The IC₅₀ value for Acetazolamide is representative and can vary with experimental conditions.

CA_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis A Prepare Reagents: - Assay Buffer - hCA I Enzyme - pNPA Substrate - Test Compounds B Combine Buffer, Enzyme, and Test Compound in 96-well Plate A->B C Initiate Reaction with pNPA B->C D Measure Absorbance at 400-405 nm (Kinetic Read) C->D E Calculate Reaction Rate D->E F Determine % Inhibition and IC50 E->F

Caption: Workflow for the Carbonic Anhydrase I inhibitor assay.

Conclusion

The sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3] 4-Methoxy-2,3,6-trimethylbenzenesulfonamide represents a novel, unexplored member of this important class of compounds. By systematically applying the benchmarking protocols outlined in this guide, researchers can elucidate its biological activity profile in key therapeutic areas. The comparative data generated will be crucial in determining whether this compound possesses a unique and advantageous pharmacological profile worthy of further preclinical and clinical development. The self-validating nature of these established assays, when performed with the appropriate controls and benchmark compounds, will ensure the generation of robust and reliable data, thereby providing a solid foundation for future research endeavors.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9048-9069. [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1472-1479. [Link]

  • MSD Manual Professional Edition. (2023). Sulfonamides. [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

  • Al-Omaim, W. S., et al. (2024). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 29(12), 2828. [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Leone, M., et al. (2015). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Current pharmaceutical design, 21(11), 1478–1491. [Link]

  • Bauer, A. W., et al. (1966). The Determination of Sulfonamide Susceptibility of Bacteria. Karger Publishers. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Czopek, A., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2355. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Imène, B., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & Biodiversity, 20(9), e202300505. [Link]

  • Al-Obaidi, A. M. J., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 10-18. [Link]

  • RxList. (2022). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • MedicineNet. (2025). Sulfonamides: Drug List, Side Effects, Dosage. [Link]

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Validation

Elemental analysis and HRMS validation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

An In-Depth Comparative Guide to the Elemental Analysis and HRMS Validation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide For professionals in drug discovery and chemical research, the unambiguous confirmation of a newl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis and HRMS Validation of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

For professionals in drug discovery and chemical research, the unambiguous confirmation of a newly synthesized compound's identity and purity is not merely a procedural step; it is the bedrock of reliable, reproducible science. This guide provides a comparative analysis of two orthogonal, yet complementary, cornerstone techniques for structural validation: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS). We will use the target molecule, 4-Methoxy-2,3,6-trimethylbenzenesulfonamide , as a practical case study to illustrate the principles, workflows, and data interpretation for each method.

The Compound in Focus: 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Before delving into the analytical techniques, understanding the theoretical composition of our target molecule is crucial. This baseline allows us to establish the expected values against which our experimental data will be compared.

  • Molecular Formula: C₁₀H₁₅NO₃S

  • Molecular Weight: 229.30 g/mol

  • Structure: (A placeholder, as I cannot generate images directly)

Based on its molecular formula, we can calculate the theoretical values that serve as our validation targets.

ParameterTheoretical ValueRationale
Elemental Composition
Carbon (%C)52.38%Represents the mass fraction of carbon in the molecule.
Hydrogen (%H)6.59%Represents the mass fraction of hydrogen in the molecule.
Nitrogen (%N)6.11%Represents the mass fraction of nitrogen in the molecule.
Sulfur (%S)13.98%Represents the mass fraction of sulfur in the molecule.
Monoisotopic Mass 229.0773 DaThe exact mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the value targeted in HRMS.

Technique 1: Elemental Analysis (CHNS)

Elemental analysis is a robust, quantitative technique that determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] It serves as a fundamental check of a compound's bulk purity and empirical formula.

Expertise & Experience: The Causality Behind the Method

The most prevalent method for CHNS analysis is combustion analysis.[2] The choice of this method is rooted in its efficiency and precision. By completely combusting the sample in an oxygen-rich environment, we convert the constituent elements into simple, easily detectable gases (CO₂, H₂O, N₂, SO₂).[3] This destructive but definitive technique provides a macroscopic overview of the sample's composition. A significant deviation from the theoretical percentages immediately signals the presence of impurities, such as residual solvents or incorrectly identified products. For this reason, it remains a gold-standard technique in synthetic chemistry.

Experimental Protocol: A Self-Validating System

The protocol's integrity relies on precision at every step, particularly in weighing the sample.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, which would artificially inflate the carbon and hydrogen percentages.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide into a tin capsule. The use of a microbalance is critical because the final elemental percentages are calculated relative to this initial mass; any inaccuracy here will propagate through all results.[4]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step ensures the instrument's detectors are responding accurately and linearly.

  • Combustion and Analysis:

    • The sealed tin capsule is dropped into a high-temperature furnace (typically ~900-1000°C). The tin promotes a rapid, complete "flash combustion."[2]

    • The resulting gaseous mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction chamber to convert nitrogen oxides to N₂.

    • The gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[3]

  • Data Processing:

    • The instrument's software calculates the mass of each element based on the detector's response and the initial sample weight, presenting the final result as a percentage.

Visualization: Elemental Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output p1 Dry Homogenous Sample p2 Weigh 1-3 mg on Microbalance p1->p2 a1 Flash Combustion (~1000°C) p2->a1 Introduce Sample a2 Gas Reduction & Separation (GC) a1->a2 a3 Detection (TCD) a2->a3 d1 Calculate Mass Percentages a3->d1 Detector Signal d2 Compare to Theoretical Values d1->d2

Caption: Workflow for CHNS elemental analysis by combustion.

Technique 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision.[5][6] Unlike elemental analysis, which assesses bulk composition, HRMS provides definitive confirmation of a molecule's elemental formula by measuring its exact mass to within a few parts per million (ppm).[7]

Expertise & Experience: The Causality Behind the Method

The core strength of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars).[7] For 4-Methoxy-2,3,6-trimethylbenzenesulfonamide, its theoretical exact mass is 229.0773 Da. An alternative (and incorrect) formula like C₁₁H₁₇N₃O₂ might have a nominal mass of 229 but its exact mass would be significantly different. By achieving a mass accuracy of < 5 ppm, HRMS provides exceptionally high confidence in the assigned molecular formula, a requirement for publications and regulatory submissions.[8] Electrospray ionization (ESI) is typically chosen for sulfonamides as it is a soft ionization technique that usually produces the intact protonated molecule [M+H]⁺, simplifying spectral interpretation.

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The high sensitivity of modern mass spectrometers necessitates very low concentrations to avoid detector saturation.[6]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

  • Instrument Calibration:

    • The mass analyzer (e.g., Orbitrap or Time-of-Flight) must be calibrated immediately before analysis using a standard calibration mixture with known m/z values across a wide range. This ensures the high mass accuracy required.

  • Sample Introduction and Ionization:

    • The sample solution is introduced into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.

    • The sample is ionized, typically using positive-ion ESI to generate the protonated molecule, [C₁₀H₁₅NO₃S + H]⁺.

  • Mass Analysis and Detection:

    • The generated ions are guided into the high-resolution mass analyzer, where their m/z is measured with high precision.

  • Data Processing:

    • The software identifies the peak corresponding to the target ion and calculates its exact mass.

    • This experimental mass is compared to the theoretical exact mass of the proposed formula, and the mass error is calculated in ppm.

Visualization: HRMS Validation Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution (e.g., 10 µg/mL) p2 Filter (0.22 µm) p1->p2 a1 Ionization (e.g., ESI) p2->a1 Introduce Sample a2 High-Resolution Mass Analysis (TOF/Orbitrap) a1->a2 a3 Ion Detection a2->a3 d1 Measure Exact Mass of Ion a3->d1 Ion Signal d2 Calculate Mass Error (ppm) d1->d2

Caption: Workflow for molecular formula validation using HRMS.

Comparative Analysis: EA vs. HRMS for Structural Validation

Both techniques are essential for a comprehensive validation, as they provide different and complementary information.

FeatureElemental Analysis (CHNS)High-Resolution Mass Spectrometry (HRMS)
Primary Information Elemental composition as a mass percentage.Exact mass of the molecule.
Key Question Answered "Is the bulk sample pure and does it have the correct empirical formula?""Does the primary component have the correct molecular formula?"
Typical Acceptance Criteria Experimental values within ±0.4% of theoretical values.Mass error < 5 ppm from the theoretical exact mass.
Strengths - Excellent for assessing bulk purity. - Highly quantitative and reproducible. - Relatively inexpensive.[1]- Extremely high specificity for molecular formula confirmation.[7] - Very high sensitivity (requires minimal sample).[6] - Can be coupled with chromatography (LC-MS) to analyze complex mixtures.[9]
Limitations - Cannot distinguish between isomers. - Less sensitive to small amounts of impurities with similar elemental compositions. - Provides no direct molecular weight information.- Provides little information on bulk sample purity (a tiny, pure fraction will give a perfect result). - Cannot distinguish between isomers without additional fragmentation (MS/MS). - More expensive instrumentation.
Hypothetical Data Summary for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide
AnalysisTheoretical ValueExperimental ResultConclusion
Elemental Analysis
% Carbon52.38%52.25%Pass (Δ = -0.13%)
% Hydrogen6.59%6.65%Pass (Δ = +0.06%)
% Nitrogen6.11%6.05%Pass (Δ = -0.06%)
% Sulfur13.98%13.89%Pass (Δ = -0.09%)
HRMS (ESI+)
[M+H]⁺ Mass230.0851 Da230.0849 DaPass (Error = -0.87 ppm)

Conclusion

Neither elemental analysis nor HRMS alone provides a complete picture of a synthesized compound's identity. Elemental analysis acts as a gatekeeper, confirming the purity and elemental ratios of the bulk material. A successful EA result builds confidence that the substance in the flask is, by and large, what it is intended to be. HRMS then provides the definitive, high-confidence confirmation of the molecular formula.[5]

For researchers, scientists, and drug development professionals, the combined power of these two techniques creates a robust, self-validating system. When the experimentally determined elemental percentages align with the theoretical values, and the measured exact mass matches the calculated mass with sub-5 ppm accuracy, one can proceed with the subsequent stages of research and development with a very high degree of confidence in the structural integrity of the compound.

References

  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry - Organic Chemistry.
  • ResearchGate. Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Azosulfamide.
  • Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis.
  • National Institutes of Health (NIH), PubChem. 4-Methoxybenzenesulfonamide.
  • National Institutes of Health (NIH), PubChem. 4-methoxy-N,2,6-trimethylbenzenesulfonamide.
  • LabRulez LCMS. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Element analysis. Element analysis.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • Elementar. Elemental analysis: operation & applications.
  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.
  • University of Miami. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters.
  • ACS Publications, Organic Letters. (2025, January 10). On the Integrity of Accurate Mass Measurement Data in Compound Characterization.
  • Lab Manager. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 4-Methoxy-2,3,6-trimethylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. 4-Methoxy-2,3,6-trimethylbenzenesulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. 4-Methoxy-2,3,6-trimethylbenzenesulfonamide —widely utilized as the precursor for the Mtr protecting group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to protect arginine side-chains 1[1]—requires stringent handling and disposal protocols.

While highly valued for its chemical stability during peptide assembly 2[2], its disposal must be carefully managed to prevent aquatic toxicity and ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations.

Physicochemical & Hazard Profile

Understanding the quantitative hazard data is the first step in establishing a self-validating safety protocol. Below is the summarized hazard and operational data for 4-Methoxy-2,3,6-trimethylbenzenesulfonamide.

ParameterSpecification
Chemical Name 4-Methoxy-2,3,6-trimethylbenzenesulfonamide
CAS Number 316831-31-9
Primary Application Arginine side-chain protecting group (Mtr) in SPPS
GHS Hazard Statements H317 (Skin sensitization); H413 (Aquatic toxicity)
Water Hazard Class (WGK) 1 (Slightly hazardous to water)
Incompatibilities Strong oxidizing agents3[3]
Required PPE N95 respirator, safety goggles, nitrile gloves (≥0.11 mm)4[4]

The Mechanistic Perspective: Why Proper Disposal Matters

Expertise & Causality: Sulfonamides are environmentally persistent. When sewered, they bypass standard wastewater treatment facilities and accumulate in aquatic ecosystems, where they exert chronic toxicity (H413) and can disrupt local microbial populations 5[5].

Furthermore, in peptide synthesis, the cleavage of the Mtr group requires harsh acidic conditions (e.g., Trifluoroacetic acid, TFA) and carbocation scavengers (e.g., ethanedithiol or triethylsilane) 6[6]. Mixing these highly reactive, odorous cleavage cocktails with general organic waste can cause dangerous exothermic reactions or gas evolution. Therefore, solid reagent waste and liquid deprotection waste must follow strictly segregated disposal pathways.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Debris)

Objective: Prevent aerosolization of the sensitizing powder and ensure RCRA-compliant containerization.

  • Don Appropriate PPE: Equip nitrile gloves (minimum 0.11 mm thickness), safety goggles, and an N95-equivalent particulate respirator 4[4].

  • Dry Cleanup (For Spills): Do not use water jets , as this will disperse the powder and exacerbate contamination. Use dry cleanup methods (sweep or shovel) carefully to avoid creating dust 3[3].

  • Containerization: Gather all solid waste (powder, contaminated Kimwipes, empty vials) into a chemically compatible, leak-proof primary receptacle, such as a High-Density Polyethylene (HDPE) bucket.

  • Labeling: Affix a hazardous waste label detailing the full chemical name ("4-Methoxy-2,3,6-trimethylbenzenesulfonamide"), the primary hazard ("Skin Sensitizer / Environmental Hazard"), and the accumulation start date 5[5].

  • Storage: Store in a designated dry, cool, and well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizers.

Protocol B: Liquid Waste Disposal (Post-Deprotection Cleavage Cocktails)

Objective: Safely manage highly corrosive, scavenger-rich liquid effluents.

  • Segregation: Liquid effluents containing cleaved Mtr groups, TFA, and scavengers must be segregated from general organic waste and nitric acid to prevent exothermic reactions.

  • Vented Containerization: Transfer the liquid into an HDPE carboy. Because residual reactive scavengers (like ethanedithiol) may generate gas, use a vented cap or pressure-relieving lid during the accumulation phase.

  • Labeling: Label clearly as "Corrosive Acidic Organic Waste - Contains TFA, Thiol Scavengers, and Sulfonamide Derivatives."

  • Disposal Routing: Arrange for EHS pickup. The ultimate destruction method for sulfonamide-containing organic waste is high-temperature incineration by a licensed RCRA facility 7[7].

Waste Segregation and Disposal Workflow

MtrDisposal Start 4-Methoxy-2,3,6-trimethylbenzenesulfonamide Waste Generation Solid Solid Waste (Unused Reagent / Spills) Start->Solid Liquid Liquid Waste (TFA Cleavage Cocktails) Start->Liquid ContainerSolid Seal in HDPE Receptacle (Dry Collection) Solid->ContainerSolid ContainerLiquid Segregate as Corrosive Organic (Vented Carboy) Liquid->ContainerLiquid Labeling Apply RCRA/EPA Hazardous Waste Labels ContainerSolid->Labeling ContainerLiquid->Labeling EHSPickup EHS Scheduled Pickup & High-Temp Incineration Labeling->EHSPickup

Caption: Workflow for the segregation, containerization, and disposal of Mtr-related laboratory waste.

Regulatory Framework & EHS Compliance

Under the Resource Conservation and Recovery Act (RCRA), while this specific compound may not carry a specific "P" or "U" list code, it is regulated as a hazardous solid waste due to its toxicological profile (H317/H413) 3[3]. Furthermore, the EPA's Subpart P rule strictly prohibits the sewering of hazardous pharmaceutical and related chemical wastes 5[5]. Institutions must prioritize waste reduction, utilizing micro-scale synthesis where possible, and ensure all disposal manifests certify that waste minimization procedures are actively in place 7[7].

References

  • Benzenesulfonamide,4-methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | Chemsrc. Chemsrc.com. [Link]

  • Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants. ResearchGate. [Link]

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. UTHSC.[Link]

  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3,6-trimethylbenzenesulfonamide
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4-Methoxy-2,3,6-trimethylbenzenesulfonamide
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